Glycyl H-1152 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBNQGLZFSHQZ-UTLKBRERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glycyl H-1152 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl H-1152 hydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathway and experimental workflows. Its high affinity for ROCKII, coupled with significantly lower activity against a panel of other kinases, establishes this compound as a valuable tool for investigating ROCK-mediated cellular processes and as a potential therapeutic agent.
Introduction
The Rho family of small GTPases and their downstream effectors, the ROCK kinases (ROCKI and ROCKII), are central regulators of a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. The ROCK signaling pathway is often dysregulated in various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the development of specific ROCK inhibitors is of significant interest for both basic research and clinical applications. This compound, a glycyl derivative of H-1152, has emerged as a superior ROCK inhibitor with enhanced selectivity compared to its parent compound and other inhibitors such as Y-27632 and fasudil (HA-1077).[1] This document delineates the molecular mechanism through which this compound exerts its inhibitory effects.
Mechanism of Action: Potent and Selective ROCK Inhibition
This compound functions as a direct inhibitor of ROCK by competing with ATP for binding to the kinase domain. This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that governs cytoskeletal dynamics.
Kinase Selectivity Profile
The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating its remarkable selectivity for ROCKII. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (µM) | Reference |
| ROCKII | 0.0118 | [2][3][4] |
| Aurora A | 2.35 | [2][3][4] |
| CaMKII | 2.57 | [2][3][4] |
| PKG | 3.26 | [2][3][4] |
| PKA | > 10 | [3][4] |
| PKC | > 10 | [3][4] |
Table 1: In vitro IC50 values of this compound against a panel of protein kinases. The data highlights the potent and selective inhibition of ROCKII.
Downstream Signaling Effects
A key downstream substrate of ROCK is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). ROCK-mediated phosphorylation of MARCKS is a critical event in the regulation of cell motility and cytoskeletal organization. Studies have shown that H-1152, the parent compound of Glycyl H-1152, effectively inhibits the phosphorylation of MARCKS at Ser159 in a dose-dependent manner in response to stimulation by the Rho-activator lysophosphatidic acid (LPA).[5] This inhibition of a key downstream effector provides further evidence for the on-target activity of the H-1152 series of compounds in a cellular context.
Signaling Pathway
The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by this compound.
References
- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 4. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl H-1152 Hydrochloride: A Technical Guide to a Highly Selective ROCKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII), a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. As a glycyl derivative of H-1152, it exhibits enhanced selectivity for ROCKII, making it a valuable tool for investigating the specific functions of this kinase and a promising candidate for therapeutic development in various disease contexts. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Data Summary
The inhibitory activity of this compound and its parent compound, H-1152, has been quantified against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values, highlighting the selectivity of these compounds.
Table 1: Inhibitory Activity of this compound [1][2][3]
| Kinase | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | > 10 |
| PKC | > 10 |
Table 2: Inhibitory Activity of H-1152 [4][5]
| Kinase | IC50 (µM) | Ki (nM) |
| ROCK2 | 0.012 | 1.6 |
| CaMKII | 0.180 | - |
| PKG | 0.360 | - |
| Aurora A | 0.745 | - |
| PKA | 3.03 | 630 |
| Src | 3.06 | - |
| PKC | 5.68 | 9270 |
| MLCK | 28.3 | 10100 |
| Abl | 7.77 | - |
| EGFR | 50.0 | - |
| MKK4 | 16.9 | - |
| GSK3α | 60.7 | - |
| AMPK | 100 | - |
| p38α | 100 | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the ROCKII signaling pathway and the experimental procedures used to assess its inhibition.
Caption: ROCKII Signaling Pathway and Point of Inhibition by Glycyl H-1152.
Caption: General Experimental Workflow for Evaluating Glycyl H-1152.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of this compound against ROCKII. The assay measures the phosphorylation of a ROCKII substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Recombinant active ROCKII enzyme
-
MYPT1-precoated 96-well microplate
-
This compound (and other test compounds)
-
ATP solution
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Anti-phospho-MYPT1 (Thr696) primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the Kinase Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control without inhibitor.
-
Reaction Setup: To the wells of the MYPT1-precoated microplate, add the diluted this compound or control solutions.
-
Enzyme Addition: Add the recombinant active ROCKII enzyme to each well.
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for ROCKII.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stopping the Reaction and Washing: Stop the reaction by flicking out the contents of the wells. Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Detection Reaction: Add the Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based ROCK Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of an endogenous ROCK substrate.
Materials:
-
Cell line expressing ROCK (e.g., Panc-1, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MYPT1 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MYPT1 signal to the total MYPT1 signal and the loading control. Plot the normalized signal against the inhibitor concentration to evaluate the dose-dependent inhibition of ROCK activity in cells.
Conclusion
This compound is a highly selective and potent ROCKII inhibitor with significant potential as a research tool and therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers to explore its biological functions and potential applications. The enhanced selectivity profile of this compound, as demonstrated by the provided quantitative data, allows for more precise dissection of ROCKII-specific signaling pathways. The detailed experimental methodologies provide a practical framework for its in vitro and cell-based characterization, enabling further investigation into its mechanism of action and efficacy.
References
What is the difference between Glycyl H-1152 and H-1152?
An In-depth Technical Guide to Glycyl H-1152 and H-1152
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of Glycyl H-1152 and H-1152, two closely related, potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Both compounds are invaluable tools for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. The primary distinction lies in the enhanced selectivity of Glycyl H-1152 for ROCK over other kinases, a crucial attribute for precise target validation in research and drug development.
Chemical Structure and Physicochemical Properties
The fundamental difference between the two molecules is the addition of a glycyl moiety to the H-1152 structure. This modification significantly influences the compound's selectivity profile while maintaining its high potency against ROCK.
-
H-1152 : A potent, cell-permeable ROCK inhibitor belonging to the isoquinolinesulfonamide class.[1][2]
-
Glycyl H-1152 : A glycyl analog of H-1152, developed to exhibit a more selective inhibition profile for ROCKII.[3][4]
| Property | H-1152 Dihydrochloride | Glycyl H-1152 Dihydrochloride |
| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride | (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride[3] |
| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl[5] | C₁₈H₂₄N₄O₃S·2HCl[3][4] |
| Molecular Weight | 392.34 g/mol [5] | 449.4 g/mol [3][4] |
| CAS Number | 871543-07-6[5] | 913844-45-8[3][4] |
| Solubility | Soluble to 100 mM in water and 50 mM in DMSO[5] | Soluble to 100 mM in water and 50 mM in DMSO[3][4] |
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
Both H-1152 and Glycyl H-1152 are ATP-competitive inhibitors of ROCK kinases (ROCK1 and ROCK2). The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility. Simultaneously, phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC and enhancing contractility. By inhibiting ROCK, H-1152 and Glycyl H-1152 prevent these phosphorylation events, leading to cytoskeletal relaxation and reduced cell contractility.
Comparative Potency and Selectivity
While both compounds are highly potent ROCK inhibitors with nearly identical IC₅₀ values for ROCKII, their selectivity profiles against a panel of other kinases differ significantly. Glycyl H-1152 demonstrates a marked improvement in selectivity, making it a more precise tool for studying ROCK-specific functions.
| Kinase Target | H-1152 IC₅₀ (µM) | Glycyl H-1152 IC₅₀ (µM) | Fold Difference (Selectivity Gain) |
| ROCKII | 0.012 [5][6] | 0.0118 [4][7] | ~1x |
| CaMKII | 0.180[5][6] | 2.57[4][7] | ~14.3x |
| PKG | 0.360[5][6] | 3.26[4][7] | ~9.1x |
| Aurora A | 0.745[5][6] | 2.35[4][7] | ~3.2x |
| PKA | 3.03[5][6] | > 10[4] | > 3.3x |
| PKC | 5.68[5][6] | > 10[4] | > 1.8x |
| MLCK | 28.3[5] | Not Reported | - |
Data compiled from multiple sources.[4][5][6][7]
The data clearly illustrates that the glycyl modification diminishes the inhibitory activity of the compound against off-target kinases like CaMKII and PKG, thereby enhancing its specificity for ROCKII.
Experimental Protocols
Detailed methodologies are crucial for the effective application of these inhibitors. Below are protocols for key experiments used to characterize their activity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK.
-
Objective : To determine the inhibitory constant (Kᵢ) or IC₅₀ value of a compound against purified ROCK kinase.
-
Materials :
-
Purified active ROCK enzyme.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Substrate peptide (e.g., S6-peptide).
-
[γ-³²P]ATP.
-
H-1152 or Glycyl H-1152 at various concentrations.
-
Phosphocellulose paper and stop buffer (e.g., phosphoric acid).
-
Scintillation counter.
-
-
Procedure :
-
Prepare a reaction mixture containing kinase buffer, purified ROCK enzyme, and the substrate peptide.
-
Add the inhibitor (H-1152 or Glycyl H-1152) at a range of final concentrations to the reaction wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide.
-
Wash the paper extensively with stop buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.[6]
-
Cell-Based ROCK Activity Assay (pMYPT1 ELISA)
This method quantifies ROCK activity within a cellular context by measuring the phosphorylation of its direct substrate, MYPT1.
-
Objective : To assess the potency of inhibitors on cellular ROCK activity.
-
Materials :
-
Procedure :
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Serum-starve the cells if necessary to reduce basal ROCK activity.
-
Pre-incubate the cells with various concentrations of H-1152, Glycyl H-1152, or vehicle control for 1 hour.
-
(Optional) Stimulate the cells with a ROCK activator like LPA to induce a robust signal.[2][12]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions, using the cell lysates as the sample. This typically involves adding lysates to a plate pre-coated with a MYPT1 capture antibody, followed by detection with an anti-phospho-MYPT1 (e.g., Thr696) antibody and a secondary HRP-conjugated antibody.[10][11]
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.[10]
-
Determine the IC₅₀ value by plotting the absorbance against the inhibitor concentration.
-
Summary and Conclusion
The primary distinction between Glycyl H-1152 and H-1152 is not their potency against ROCK, which is virtually identical, but their selectivity.
-
H-1152 is a highly potent, first-generation ROCK inhibitor that serves as an excellent research tool but exhibits some off-target activity against other kinases, particularly CaMKII, PKG, and Aurora A.[5]
-
Glycyl H-1152 is a second-generation analog designed for improved target specificity.[4] The addition of the glycyl group significantly reduces its affinity for several key off-target kinases, making it the superior choice for experiments where precise attribution of an observed effect to ROCK inhibition is critical.[4][7]
For professionals in drug development and academic research, the choice between these two compounds depends on the experimental context. For initial screening or when a less expensive but potent ROCK inhibitor is sufficient, H-1152 is a viable option. However, for target validation, detailed mechanistic studies, or any application where off-target effects could confound results, the enhanced selectivity of Glycyl H-1152 makes it the more rigorous and reliable scientific tool.
References
- 1. adooq.com [adooq.com]
- 2. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 4. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. H 1152 dihydrochloride | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho関連キナーゼ(ROCK)活性アッセイ This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 12. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of Glycyl H-1152 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its kinase selectivity profile, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visual representations of the key signaling pathways involved. The information herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound as a research tool and potential therapeutic agent.
Introduction
This compound is a glycyl derivative of H-1152, developed to exhibit improved selectivity as a ROCK inhibitor.[1][2][3] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[4][5] Dysregulation of this pathway is implicated in various pathologies, making ROCK a compelling target for therapeutic intervention. Understanding the precise kinase selectivity profile of inhibitors like this compound is paramount for interpreting experimental results and predicting potential on- and off-target effects in drug development.
Kinase Inhibition Profile: Quantitative Data
This compound demonstrates high potency against ROCKII, with significantly lower activity against a panel of other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against key kinases. This data highlights its selectivity for ROCKII over other kinases such as Aurora A, CAMKII, PKG, PKA, and PKC.[1][3][4]
| Kinase Target | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | > 10 |
| PKC | > 10 |
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase assays that can be employed to evaluate the potency and selectivity of compounds like this compound.
In Vitro Radiometric Kinase Assay (Filter Binding Method)
This assay is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.
Materials:
-
Kinase: Recombinant human ROCKII, Aurora A, CAMKII, etc.
-
Substrate: Specific peptide or protein substrate for each kinase (e.g., S6-peptide for Rho-kinase).
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.
-
ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radiolabeled ATP.
-
Reaction Plates: 96-well polypropylene plates.
-
Filter Mats: P81 phosphocellulose filter paper.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (final concentration typically at or near the Km for ATP for the specific kinase).
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto the P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter mats extensively with 75 mM phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Dry the filter mats and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Lanthanide-Based TR-FRET Kinase Assay (Binding Assay)
This is a non-radioactive, homogeneous assay that measures the binding of an inhibitor to the kinase's ATP pocket.
Materials:
-
Kinase: Tagged (e.g., GST- or His-tagged) recombinant kinase.
-
Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor scaffold.
-
Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Inhibitor: this compound.
-
Assay Buffer: Specific to the kinase and assay kit.
-
Microplates: Low-volume 384-well plates.
-
Plate Reader: TR-FRET capable plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, the kinase-tracer mixture, and the europium-labeled antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. The signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity due to binding to the kinase.
-
Data Analysis: An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Rho/ROCK Signaling Pathway and Point of Inhibition by Glycyl H-1152.
Caption: Simplified Aurora A Signaling Pathway and Off-Target Inhibition.
Caption: Overview of CAMKII Signaling and Off-Target Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
Conclusion
This compound is a highly potent and selective inhibitor of ROCKII. Its well-defined kinase selectivity profile, with significantly lower potency against other kinases such as Aurora A, CAMKII, and PKG, makes it a valuable tool for dissecting the cellular functions of the Rho/ROCK signaling pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize this compound in their studies. As with any kinase inhibitor, a thorough understanding of its selectivity is crucial for the accurate interpretation of experimental outcomes and for advancing its potential therapeutic applications.
References
Glycyl H-1152 Hydrochloride: A Technical Guide to Target Validation in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the experimental procedures required to validate the therapeutic target of Glycyl H-1152 hydrochloride in neuronal cells. This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of neuronal morphology and survival.
Introduction
This compound is a derivative of the ROCK inhibitor H-1152, demonstrating enhanced selectivity for ROCKII.[1][2] The Rho/ROCK signaling pathway plays a critical role in various neuronal processes, including neurite outgrowth, dendritic spine morphology, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated in several neurological disorders, making ROCK an attractive therapeutic target. This guide outlines the essential experimental protocols to rigorously validate the engagement and downstream effects of this compound on its intended target, ROCKII, in a neuronal context.
Data Presentation
Effective target validation relies on robust and quantifiable data. The following tables summarize the key quantitative data for this compound and the expected outcomes from the described experimental protocols.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | > 10 |
| PKC | > 10 |
This data highlights the high potency and selectivity of this compound for ROCKII.[1][2]
Table 2: Representative Quantitative Data from Neuronal Target Validation Assays
| Assay | Endpoint Measured | Vehicle Control | Glycyl H-1152 (1 µM) | Expected Outcome |
| Western Blot | p-MLC / Total MLC Ratio | 1.0 | 0.3 | Decreased phosphorylation of Myosin Light Chain |
| Western Blot | p-LIMK / Total LIMK Ratio | 1.0 | 0.4 | Decreased phosphorylation of LIM Kinase |
| Western Blot | p-Cofilin / Total Cofilin Ratio | 1.0 | 0.5 | Decreased phosphorylation of Cofilin |
| Neurite Outgrowth Assay | Average Neurite Length (µm) | 50 | 120 | Significant increase in neurite length |
| RhoA Activation Assay | Relative RhoA-GTP Levels | 1.0 | 1.0 | No direct effect on upstream RhoA activation |
| Cell Viability Assay (MTT) | % Viability | 100% | > 95% | No significant cytotoxicity at effective concentrations |
This table provides expected representative results based on the known mechanism of ROCK inhibitors. Actual results may vary depending on the neuronal cell type and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (e.g., SH-SY5Y), rat pheochromocytoma (e.g., PC-12), or primary cortical neurons are suitable models.
-
Culture Conditions: Maintain cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2. For differentiation and neurite outgrowth experiments, reduce the serum concentration.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO.[1] Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (e.g., DMSO) should be included in all experiments.
Target Engagement: Western Blotting for Phosphorylated Downstream Effectors
This protocol assesses the direct inhibition of ROCKII activity by measuring the phosphorylation status of its key downstream substrates.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ROCK substrates, such as Myosin Light Chain (p-MLC/Total MLC), LIM Kinase (p-LIMK/Total LIMK), and Cofilin (p-Cofilin/Total Cofilin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Phenotypic Assay: Neurite Outgrowth Analysis
This assay evaluates the functional consequence of ROCK inhibition on neuronal morphology.
-
Cell Plating: Plate neuronal cells at a low density on coverslips or in multi-well plates pre-coated with an adhesion-promoting substrate like poly-L-lysine or laminin.
-
Induction of Differentiation: Induce neurite outgrowth by reducing the serum concentration in the culture medium or by adding a differentiation-inducing agent (e.g., retinoic acid for SH-SY5Y cells).
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Fixation and Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin) using a specific primary antibody followed by a fluorescently labeled secondary antibody.[6][7] Nuclei can be counterstained with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantitative Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to measure the total neurite length, the number of primary neurites, and the number of branch points per neuron.[8][9][10][11]
Upstream Pathway Analysis: RhoA Activation Assay
This assay confirms that this compound does not directly interfere with the activation of the upstream GTPase, RhoA.
-
Cell Stimulation: Treat neuronal cells with a known RhoA activator (e.g., lysophosphatidic acid - LPA) in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down Assay: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to the active, GTP-bound form of RhoA.[12][13][14]
-
Western Blotting: Elute the bound proteins from the beads and analyze the levels of activated RhoA by Western blotting using a RhoA-specific antibody. Include a sample of the total cell lysate to determine the total RhoA levels.
-
Analysis: Compare the levels of GTP-bound RhoA in the different treatment groups.
Cytotoxicity Assessment: Cell Viability Assay
This assay is crucial to ensure that the observed effects of this compound are not due to cellular toxicity.
-
Cell Plating: Plate neuronal cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the same duration as the primary assays.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will convert the MTT into a purple formazan product.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the vehicle-treated control. Other assays such as LDH release or ATP-based assays can also be used.[17][18]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Rho/ROCK signaling pathway in neuronal cells.
Caption: Experimental workflow for target validation.
Caption: Logical relationship of the validation process.
Conclusion
This technical guide provides a robust framework for the target validation of this compound in neuronal cells. By following these detailed protocols and utilizing the provided visualizations, researchers can systematically confirm the on-target activity of this promising ROCKII inhibitor and elucidate its functional consequences in a neuronal setting. The successful completion of these experiments will provide strong evidence for the therapeutic potential of this compound in neurological disorders characterized by aberrant Rho/ROCK signaling.
References
- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative neurite outgrowth measurement based on image segmentation with topological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. neuroproof.com [neuroproof.com]
- 18. thermofisher.com [thermofisher.com]
The Central Role of Rho-Kinase in Cellular Signaling: A Technical Guide for Researchers
An In-depth Exploration of Rho-Kinase (ROCK) Signaling, Experimental Methodologies, and Therapeutic Targeting for Researchers, Scientists, and Drug Development Professionals.
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, primarily through its control of the actin cytoskeleton.[2] This pathway is integral to cell shape, motility, contraction, adhesion, and gene expression.[3] Consequently, dysregulation of ROCK signaling has been implicated in a wide range of pathologies, including cardiovascular diseases, cancer, and neurological disorders, making it a prime target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the ROCK signaling network, detailed protocols for its investigation, and quantitative data on its modulation.
The Rho-ROCK Signaling Pathway
The activation of ROCK is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK.[6] This interaction relieves the autoinhibitory conformation of ROCK, leading to the activation of its kinase domain.[7] There are two highly homologous isoforms of ROCK: ROCK1 and ROCK2, which share 65% overall amino acid identity and 92% identity in their kinase domains.[8] While often having overlapping functions, some isoform-specific roles have been identified.[8]
Activated ROCK phosphorylates a number of downstream substrates, leading to a cascade of cellular events. Key substrates include:
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase.[8] This leads to an increase in the phosphorylation of MLC.
-
Myosin Light Chain (MLC): Increased phosphorylation of MLC promotes the assembly of actin-myosin filaments and enhances cellular contractility.[8]
-
LIM Kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases.[8] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[8]
-
Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.[8]
The culmination of these phosphorylation events is an increase in cytoskeletal tension, the formation of stress fibers and focal adhesions, and the regulation of cellular morphology and migration.
Figure 1: The Rho-ROCK signaling pathway.
Data Presentation: Quantitative Analysis of ROCK Inhibition
The development of small molecule inhibitors targeting ROCK has been a major focus of research and drug development. These inhibitors are valuable tools for dissecting the roles of ROCK in cellular processes and hold therapeutic promise. The following table summarizes the inhibitory potency (IC50 and Ki values) of several commonly used and clinically relevant ROCK inhibitors.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) | Other Kinase Targets (IC50) |
| Y-27632 | 140-220 | 249-300 | 220 | 300 | PKA (>25 µM), PKC (>25 µM), MLCK (>250 µM)[6][9][10] |
| Fasudil | ~1200 | 158-1900 | 330 | - | PKA (4.58 µM), PKC (12.3 µM), PKG (1.65 µM)[4] |
| Hydroxyfasudil | 730 | 720 | - | - | PKA (37 µM), PKC (>100 µM), MLCK (>100 µM)[11][12] |
| Ripasudil (K-115) | 51 | 19 | - | - | PKACα (2.1 µM), PKC (27 µM), CaMKIIα (0.37 µM)[1][3] |
| Netarsudil (AR-13324) | 1 | 1 | 1 | 1 | Norepinephrine Transporter (NET)[7][13] |
| Belumosudil (KD025) | 24000 | 105 | - | - | -[2] |
| GSK269962A | 1.6 | 4 | - | - | -[14] |
| H-1152 | - | 12 | 1.6 | - | -[14] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Rho-Kinase Activity Assay
This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a specific substrate, typically MYPT1, in a cell-free system.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant MYPT1 substrate.
-
Sample Preparation: Prepare cell or tissue lysates containing ROCK. Purified active ROCK can be used as a positive control.
-
Kinase Reaction:
-
Add diluted ROCK samples or controls to the wells of the substrate-coated plate.
-
Initiate the kinase reaction by adding a kinase reaction buffer containing ATP and MgCl2.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Wash the wells to remove ATP and non-bound components.
-
Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add a chromogenic substrate (e.g., TMB).
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.
-
Specific Activity Calculation:
Specific activity (U/mg) can be calculated using a standard curve generated with a known amount of active ROCK. One unit (U) is typically defined as the amount of enzyme that transfers 1 pmol of phosphate to the substrate per minute.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-LIMK1 (Thr508) Polyclonal Antibody (PA5-36663) [thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. medkoo.com [medkoo.com]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
An In-depth Technical Guide to the Discovery and Development of Isoquinolinesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of isoquinolinesulfonamide derivatives, a significant class of compounds with broad therapeutic potential. This document details their journey from initial identification as vasodilators to their current prominence as potent protein kinase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into their mechanism of action, structure-activity relationships, and key experimental methodologies.
Introduction: From Vasodilation to Kinase Inhibition
The story of isoquinolinesulfonamide derivatives begins with the synthesis and evaluation of a series of N-(2-aminoethyl)-5-isoquinolinesulfonamides and N-(2-guanidinoethyl)-5-isoquinolinesulfonamides.[1][2] These early investigations, conducted in the late 1980s, identified these compounds as having significant vasodilatory effects, with some derivatives showing potency comparable to the clinically used calcium channel blocker diltiazem.[1][2] The initial therapeutic focus was on cardiovascular applications, with studies demonstrating their ability to increase arterial blood flow in animal models.[1]
A pivotal shift in the understanding of their mechanism of action came with the discovery that these compounds are potent inhibitors of various protein kinases. This finding repositioned isoquinolinesulfonamide derivatives as valuable tools for studying cellular signaling and as promising candidates for drug development in oncology, neurology, and inflammatory diseases. The isoquinoline ring, a privileged scaffold in medicinal chemistry, forms the core of numerous biologically active compounds and has been integral to the design of many clinical and preclinical drugs.[3][4]
Core Compounds and Their Kinase Selectivity
The isoquinolinesulfonamide family encompasses a diverse range of derivatives, with some of the most extensively studied including H-7, H-8, H-89, and Fasudil (HA-1077). These compounds exhibit varying degrees of potency and selectivity against different protein kinases, which has been crucial for their application as research tools and therapeutic agents.
Data Presentation: Inhibitory Potency of Key Isoquinolinesulfonamide Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of prominent isoquinolinesulfonamide derivatives against a panel of key protein kinases. This data provides a quantitative comparison of their potency and selectivity.
| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference |
| H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) | Protein Kinase C (PKC) | - | 6.0 | [5] |
| Protein Kinase A (PKA) | - | 3.0 | [5] | |
| cGMP-dependent Protein Kinase (PKG) | - | 5.8 | [5] | |
| H-8 (N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide) | Protein Kinase A (PKA) | - | 1.2 | [5] |
| cGMP-dependent Protein Kinase (PKG) | - | 0.48 | [5] | |
| Protein Kinase C (PKC) | - | 15.0 | [5] | |
| H-89 | Protein Kinase A (PKA) | 0.048 | - | [6] |
| S6K1 | 0.08 | - | [6] | |
| Fasudil (HA-1077) | Rho-associated kinase (ROCK) II | 1.9 | - | [7] |
| Protein kinase C-related kinase 2 (PRK2) | 4 | - | [7] | |
| Mitogen- and stress-activated protein kinase 1 (MSK1) | 5 | - | [7] | |
| Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b) | 15 | - | [7] |
Mechanism of Action and Signaling Pathways
Isoquinolinesulfonamide derivatives primarily exert their biological effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. This inhibition disrupts the downstream signaling cascades regulated by these kinases, thereby modulating a wide range of cellular processes.
Inhibition of Rho-Kinase (ROCK) by Fasudil
Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] The RhoA/ROCK signaling pathway plays a critical role in regulating smooth muscle contraction, cell migration, and proliferation.[8] By inhibiting ROCK, Fasudil prevents the phosphorylation of myosin light chain (MLC), leading to the relaxation of vascular smooth muscle.[8] This mechanism underlies its clinical use in treating cerebral vasospasm following subarachnoid hemorrhage.[7]
Inhibition of PKA and PKC Signaling
Derivatives such as H-7 and H-8 are potent inhibitors of cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C (PKC).[5] These kinases are central to numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation.
PKA Signaling: PKA is activated by cyclic AMP (cAMP) and plays a crucial role in various cellular processes. Inhibition of PKA by isoquinolinesulfonamide derivatives can affect the phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein), which is involved in cell survival and proliferation.
PKC Signaling: PKC is a family of kinases activated by diacylglycerol (DAG) and calcium. PKC isoforms are involved in diverse cellular functions, including cell cycle control and apoptosis. Inhibition of PKC by compounds like H-7 can disrupt these processes, contributing to their anti-cancer effects.
Synthesis of Isoquinolinesulfonamide Derivatives
The general synthesis of isoquinolinesulfonamide derivatives starts from isoquinoline, which undergoes sulfonation followed by chlorination to yield the key intermediate, isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with a variety of amines or piperazine derivatives to generate a diverse library of isoquinolinesulfonamide compounds.
Key Experimental Protocols
The discovery and development of isoquinolinesulfonamide derivatives rely on a battery of in vitro and in vivo assays to characterize their activity and therapeutic potential.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the synthesized compounds against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinolinesulfonamide derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Isoquinolinesulfonamide inhibitor (test compound)
-
96-well filter plates or phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Prepare serial dilutions of the isoquinolinesulfonamide inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto filter paper).
-
For the radioactive method, wash the filter paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the concentration of an isoquinolinesulfonamide derivative that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Isoquinolinesulfonamide inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the isoquinolinesulfonamide derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Migration (Scratch) Assay
This assay is used to evaluate the effect of the compounds on cell migration, a key process in cancer metastasis and wound healing.
Objective: To assess the ability of an isoquinolinesulfonamide derivative to inhibit cell migration.
Materials:
-
Adherent cell line
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Isoquinolinesulfonamide inhibitor (test compound)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the isoquinolinesulfonamide derivative at various concentrations. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time for each treatment group compared to the control.
In Vivo Models
Subarachnoid Hemorrhage (SAH)-Induced Cerebral Vasospasm Model: This model is used to evaluate the efficacy of isoquinolinesulfonamide derivatives like Fasudil in preventing or reversing cerebral vasospasm. A common method involves the injection of autologous blood into the cisterna magna of rodents or larger animals like canines or swine.[1][2] The extent of vasospasm is then assessed by measuring the diameter of cerebral arteries using techniques like angiography or post-mortem vessel analysis.[1][2]
Cancer Xenograft Model: To assess the in vivo anti-tumor activity of isoquinolinesulfonamide derivatives, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further analysis such as immunohistochemistry can be performed to assess the drug's effect on biomarkers of proliferation and apoptosis.
Conclusion and Future Directions
Isoquinolinesulfonamide derivatives have evolved from their initial discovery as vasodilators to a versatile class of protein kinase inhibitors with significant therapeutic potential. The pioneering work on compounds like H-7, H-8, and the clinical success of Fasudil have paved the way for the continued exploration of this chemical scaffold. The ability to modulate the activity of key signaling pathways has positioned these compounds as valuable tools in both basic research and clinical applications.
Future research in this field will likely focus on the development of more potent and selective inhibitors targeting specific kinases implicated in various diseases. Structure-based drug design and high-throughput screening will continue to be instrumental in identifying novel derivatives with improved pharmacological profiles. Furthermore, a deeper understanding of the complex signaling networks regulated by these kinases will open up new avenues for combination therapies and personalized medicine. The rich history and proven therapeutic value of isoquinolinesulfonamide derivatives ensure that they will remain an important area of investigation for years to come.
References
- 1. A novel swine model of subarachnoid hemorrhage-induced cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A murine model of subarachnoid hemorrhage-induced cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Biological Activity of Glycyl H-1152 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl H-1152 dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII). As a glycyl analog of H-1152 dihydrochloride, it exhibits improved selectivity for ROCKII over other kinases, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This technical guide provides a comprehensive overview of the biological activity of Glycyl H-1152 dihydrochloride, including its mechanism of action, in vitro and potential in vivo effects, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of cell biology, oncology, and drug discovery in utilizing this compound for their studies.
Introduction
The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders.
Glycyl H-1152 dihydrochloride is a research compound designed for the specific inhibition of ROCKII. Its enhanced selectivity profile compared to its parent compound, H-1152, allows for more precise dissection of ROCKII-specific functions. This guide will delve into the quantitative data available for Glycyl H-1152, provide detailed methodologies for its experimental use, and visualize the key signaling pathways and workflows involved.
Mechanism of Action
Glycyl H-1152 dihydrochloride exerts its biological effects through competitive inhibition of the ATP-binding site of ROCKII. By blocking the catalytic activity of ROCKII, it prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular functions.
Signaling Pathway
The primary signaling pathway affected by Glycyl H-1152 is the RhoA/ROCKII pathway. A simplified representation of this pathway is depicted below.
Caption: The RhoA/ROCKII signaling cascade and its inhibition by Glycyl H-1152.
Quantitative Data
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). Glycyl H-1152 dihydrochloride has been characterized against a panel of kinases, demonstrating its high selectivity for ROCKII.
| Kinase Target | IC50 (µM) | Reference |
| ROCKII | 0.0118 | [1][2] |
| Aurora A | 2.35 | [1] |
| CAMKII | 2.57 | [1] |
| PKG | 3.26 | [1] |
| PKA | > 10 | [1] |
| PKC | > 10 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the biological activity of Glycyl H-1152 dihydrochloride.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of Glycyl H-1152 against ROCKII. Specific assay formats (e.g., radiometric, fluorescence-based) may require modifications.
Materials:
-
Recombinant active ROCKII enzyme
-
Specific peptide substrate for ROCKII (e.g., a peptide derived from MYPT1)
-
ATP (Adenosine triphosphate)
-
Glycyl H-1152 dihydrochloride
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (dependent on assay format, e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Glycyl H-1152 dihydrochloride in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add assay buffer to each well of a 384-well plate.
-
Add the diluted Glycyl H-1152 or DMSO (vehicle control) to the respective wells.
-
Add the ROCKII enzyme to all wells except for the negative control wells.
-
Add the peptide substrate to all wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for ROCKII.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using the appropriate detection reagent and a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent ROCK inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the Glycyl H-1152 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of Glycyl H-1152.
Western Blot Analysis of ROCKII Substrate Phosphorylation
This protocol describes how to assess the effect of Glycyl H-1152 on the phosphorylation of a key ROCKII substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), in cultured cells.
Materials:
-
Cell culture medium, plates, and cells of interest
-
Glycyl H-1152 dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of Glycyl H-1152 or DMSO for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MYPT1 and the loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein and loading control.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton organization in response to Glycyl H-1152 treatment.
Materials:
-
Cells grown on glass coverslips
-
Glycyl H-1152 dihydrochloride
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Glycyl H-1152 or DMSO for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30 minutes.
-
Staining:
-
Incubate with fluorescently-labeled phalloidin in blocking solution for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Incubate with DAPI for 5 minutes to counterstain the nuclei.
-
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Analyze changes in cell morphology and the organization of actin stress fibers.
Transwell Cell Migration Assay
This assay is used to quantify the effect of Glycyl H-1152 on the migratory capacity of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells and culture medium
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Glycyl H-1152 dihydrochloride
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of Glycyl H-1152 or DMSO.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Cell Removal, Fixation, and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment group.
-
Caption: Workflow for a Transwell cell migration assay.
In Vivo Applications (Hypothetical)
While specific in vivo studies utilizing Glycyl H-1152 are limited in the public domain, based on the known roles of ROCKII and data from studies with other ROCK inhibitors like H-1152, it is plausible that Glycyl H-1152 could be investigated in various animal models.
Potential In Vivo Models:
-
Xenograft Tumor Models: To assess the effect of Glycyl H-1152 on tumor growth and metastasis. Tumor volume would be measured over time, and metastatic lesions could be quantified at the end of the study.
-
Models of Cardiovascular Disease: To investigate the role of ROCKII in hypertension, atherosclerosis, or cardiac hypertrophy.
-
Models of Neurological Injury or Disease: To explore the potential of ROCKII inhibition in promoting neuronal regeneration or reducing neuroinflammation.
Typical In Vivo Experiment Workflow:
-
Animal Model Selection and Acclimatization.
-
Compound Formulation and Administration: Glycyl H-1152 would be formulated in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneal, oral).
-
Treatment and Monitoring: Animals would be treated according to a predetermined schedule, and their health and disease progression would be monitored.
-
Endpoint Analysis: At the end of the study, tissues would be collected for various analyses, such as histology, immunohistochemistry, and western blotting, to assess the in vivo target engagement and therapeutic efficacy.
Conclusion
Glycyl H-1152 dihydrochloride is a valuable research tool for the specific inhibition of ROCKII. Its high potency and selectivity enable detailed investigations into the multifaceted roles of the ROCKII signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results. Further research, particularly in in vivo settings, will be essential to fully elucidate the therapeutic potential of targeting ROCKII with Glycyl H-1152.
References
A Technical Guide to Glycyl H-1152 Hydrochloride for Cytoskeleton Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of filaments crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport. Its regulation is paramount for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A key regulatory hub for the actin cytoskeleton is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Glycyl H-1152 hydrochloride has emerged as a potent and selective inhibitor of ROCK, making it an invaluable tool for dissecting the molecular mechanisms governing cytoskeleton dynamics. This guide provides an in-depth overview of Glycyl H-1152, its mechanism of action, quantitative data, and detailed protocols for its application in cytoskeleton research.
Mechanism of Action: Targeting the Rho/ROCK Pathway
This compound is a glycyl derivative of H-1152, exhibiting high selectivity for ROCK. The Rho family of small GTPases (including RhoA, RhoB, and RhoC) act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. When activated by upstream signals, RhoA-GTP binds to and activates ROCK.[1][2][3]
Activated ROCK, a serine/threonine kinase, influences the actin cytoskeleton through two primary downstream pathways:
-
Increased Myosin II Activity: ROCK phosphorylates and inactivates the myosin-binding subunit of myosin light chain (MLC) phosphatase (MYPT1). This inhibition of the phosphatase leads to a net increase in the phosphorylation of MLC.[4][5] Phosphorylated MLC promotes the assembly of actin filaments into contractile stress fibers and enhances actomyosin contractility.[3][6]
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[4] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments.
Glycyl H-1152 directly inhibits the kinase activity of ROCK, preventing these downstream phosphorylation events. This results in decreased actomyosin contractility, disassembly of stress fibers, and a more dynamic actin cytoskeleton.[7]
dot
Caption: The Rho/ROCK signaling pathway and the point of inhibition by Glycyl H-1152.
Quantitative Data
This compound is a highly potent inhibitor of ROCKII. Its selectivity is a key advantage, minimizing off-target effects.
| Target | IC50 (µM) | Ki (nM) |
| ROCKII | 0.0118 - 0.012[8] | 1.6[9][10] |
| Aurora A | 0.745 - 2.35[8] | - |
| CaMKII | 0.180 - 2.57[8] | - |
| PKG | 0.360 - 3.26[8] | - |
| PKA | 3.03[8] | 630[9][10] |
| PKC | 5.68[8] | 9270[9][10] |
| MLCK | 28.3 | 10100[9][10] |
In cellular assays, Glycyl H-1152 has been shown to inhibit lysophosphatidic acid (LPA)-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) in human neuronal cells with an IC50 of 2.5 µM.[9][10]
Working Concentrations: The optimal concentration of Glycyl H-1152 can vary depending on the cell type and experimental goals. A typical starting point for in vitro studies is in the range of 1-10 µM.[9][10] Dose-response experiments are recommended to determine the optimal concentration for a specific application.
Experimental Protocols
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol outlines the steps to visualize the effects of Glycyl H-1152 on the actin cytoskeleton in cultured cells.
dot
Caption: A typical workflow for immunofluorescence staining after H-1152 treatment.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
H-1152 Treatment: Treat the cells with the desired concentration of Glycyl H-1152 (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 30 minutes to several hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[13]
-
Staining: Incubate the cells with fluorescently-conjugated phalloidin (to label F-actin) and DAPI (to label the nucleus) in blocking buffer for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Live-Cell Imaging of Cytoskeleton Dynamics
Live-cell imaging allows for the real-time visualization of cytoskeletal rearrangements in response to Glycyl H-1152.
Materials:
-
Cells expressing a fluorescently-tagged cytoskeletal protein (e.g., GFP-actin, LifeAct-RFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent reporter in glass-bottom dishes.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimate.
-
Baseline Imaging: Acquire baseline images or time-lapse sequences of the cells before adding the inhibitor. This will serve as the control.
-
H-1152 Addition: Carefully add Glycyl H-1152 to the imaging medium to the final desired concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the cytoskeleton. The imaging frequency and duration will depend on the specific process being studied.
-
Data Analysis: Analyze the resulting image sequences to quantify changes in cell morphology, stress fiber integrity, lamellipodia dynamics, or other relevant parameters.
Conclusion
This compound is a powerful and specific tool for investigating the role of the Rho/ROCK signaling pathway in regulating cytoskeleton dynamics. Its high potency and selectivity make it an ideal choice for a wide range of applications, from fundamental cell biology research to preclinical drug development. By carefully selecting experimental conditions and employing the protocols outlined in this guide, researchers can effectively utilize Glycyl H-1152 to gain valuable insights into the complex and dynamic world of the actin cytoskeleton.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. usbio.net [usbio.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Glycyl H-1152 Hydrochloride: Preparation and Storage of Stock Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), playing a crucial role in studying cellular processes such as cytoskeletal organization, cell migration, and smooth muscle contraction.[1] Proper preparation and storage of stock solutions are paramount to ensure experimental reproducibility and the integrity of research data. This document provides detailed protocols for the preparation and storage of Glycyl H--1152 hydrochloride stock solutions, along with essential information on its chemical properties and its mechanism of action within the ROCK signaling pathway.
Chemical Properties and Solubility
This compound is a glycyl analog of the ROCK inhibitor H-1152 dihydrochloride, with improved selectivity for ROCKII.[2] Its molecular weight is 449.4 g/mol , and its chemical formula is C₁₈H₂₄N₄O₃S·2HCl.[3] The solid form should be stored desiccated at room temperature. The stability of the solid compound is guaranteed for at least two years when stored correctly.[4]
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 44.94 |
| DMSO | 50 | 22.47 |
| PBS (pH 7.2) | 22.25 | 10 |
| Methanol | Not specified | Solution can be prepared |
| Ethanol | 4.45 | 2 |
| DMF | 11.13 | 5 |
Table 1: Solubility of this compound in Various Solvents. Data compiled from multiple sources.[3][4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 449.4 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 449.4 g/mol = 4.494 mg
-
-
Weigh the compound: Carefully weigh out 4.494 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Ensure the solution is clear and free of any precipitate before use.[3]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the activity of the this compound stock solution.
-
Short-term storage (up to one month): Store the aliquoted stock solution at -20°C.[3]
-
Long-term storage (up to six months): For longer-term storage, it is recommended to store the aliquots at -80°C.[5]
Important Considerations:
-
Always use freshly prepared solutions for experiments whenever possible.[3]
-
Before use, thaw the frozen aliquot at room temperature and ensure that the compound is fully dissolved.[3]
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the preparation and storage of the this compound stock solution.
Workflow for this compound stock solution preparation and storage.
Mechanism of Action: The ROCK Signaling Pathway
Glycyl H-1152 is a potent inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[6] The RhoA/ROCK pathway is integral to regulating cell shape, motility, and contraction by influencing the actin cytoskeleton.[7] ROCK phosphorylates various substrates, including Myosin Light Chain (MLC), leading to increased actomyosin contractility.[6] By inhibiting ROCK, Glycyl H-1152 prevents these downstream phosphorylation events, resulting in the relaxation of smooth muscle and alterations in the actin cytoskeleton.
Simplified diagram of the ROCK signaling pathway and the inhibitory action of Glycyl H-1152.
Safety Precautions
Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.[8] For research use only, not for human or veterinary use.[3]
References
- 1. (S)-Glycyl-H-1152 hydrochloride (Rho Kinase Inhibitor IV) [myskinrecipes.com]
- 2. H-1152Glycyl, Dihydrochloride CAS#: 913844-45-8 [amp.chemicalbook.com]
- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Optimal Working Concentration of Glycyl H-1152 Hydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a glycyl derivative of H-1152, it exhibits improved selectivity for ROCKII, a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell motility, and smooth muscle contraction.[1][2][3][4] These application notes provide comprehensive protocols and guidelines for determining the optimal working concentration of this compound in various in vitro settings.
Data Presentation
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for ROCKII. Furthermore, its efficacy has been demonstrated in cell-based assays, providing insights into its functional effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Source |
| ROCKII | 0.0118 | [1][3] |
| Aurora A | 2.35 | [1][3] |
| CAMKII | 2.57 | [1][3] |
| PKG | 3.26 | [1][3] |
| PKA | > 10 | [1] |
| PKC | > 10 | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Measurement | Effective Concentration | Source |
| Myometrial Contraction | Human Myometrial Tissue | Inhibition of spontaneous contractions | IC50: 18.2 µM | [5] |
| MYPT1 Phosphorylation (Thr853) | Cultured Human Myometrial Cells | Inhibition of phosphorylation | Dose-dependent decrease from 0.01 to 10 µM | [5] |
| MYPT1 Phosphorylation (Thr696) | Cultured Human Myometrial Cells | Inhibition of phosphorylation | Dose-dependent decrease from 0.01 to 10 µM | [5] |
| Myosin Light Chain (ppMYL) Phosphorylation (Thr18/Ser19) | Cultured Human Myometrial Cells | Inhibition of phosphorylation | Dose-dependent decrease from 0.01 to 10 µM | [5] |
| Myosin Light Chain (pMYL) Phosphorylation (Ser19) | Cultured Human Myometrial Cells | Inhibition of phosphorylation | Dose-dependent decrease from 0.01 to 10 µM | [5] |
Signaling Pathway
Glycyl H-1152 primarily targets the Rho/ROCK signaling pathway. Rho GTPases, upon activation by upstream signals, bind to and activate ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal organization. A key downstream effector is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain (MLC) and subsequent cell contraction and stress fiber formation.
Caption: Rho/ROCK Signaling Pathway and Inhibition by Glycyl H-1152.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Aseptically weigh the required amount of this compound (MW: 449.4 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[4] When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium or assay buffer.
In Vitro Kinase Assay for ROCK Activity
This protocol is adapted from a general kinase assay procedure and can be used to determine the IC50 of this compound for ROCK.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection
-
This compound stock solution
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting range would be from 1 µM down to 0.1 nM.
-
In a 96-well plate, add the diluted inhibitor, recombinant ROCK2 enzyme, and substrate to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the substrate phosphorylation. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, this may involve an ELISA-based detection with a phosphospecific antibody.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Caption: Workflow for In Vitro Kinase Assay.
Western Blotting for Phospho-MYPT1
This protocol allows for the assessment of this compound's effect on the ROCK signaling pathway in a cellular context.
Materials:
-
Cultured cells (e.g., human myometrial cells, HeLa, or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853 or Thr696), anti-total-MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 40 minutes, as per the myometrial cell study[5]). Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MYPT1 and the loading control.
-
Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer
This information is for research use only and is not intended for any human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
Application Notes and Protocols for Glycyl H-1152 Hydrochloride in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the isoquinolinesulfonamide family of compounds, it is a glycyl analog of H-1152 and exhibits improved selectivity for ROCKII.[1] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and apoptosis. In the context of stem cell biology, inhibition of ROCK signaling has been demonstrated to be a valuable tool for enhancing cell survival, particularly after single-cell dissociation, and for directing differentiation towards specific lineages. These application notes provide detailed protocols and supporting data for the use of this compound in stem cell differentiation protocols, with a focus on neural, cardiac, and definitive endoderm lineages.
Mechanism of Action
Glycyl H-1152 acts as an ATP-competitive inhibitor of ROCK kinases (ROCKI and ROCKII). By inhibiting ROCK, Glycyl H-1152 prevents the phosphorylation of downstream targets, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to a reduction in actomyosin contractility, which is beneficial for overcoming the dissociation-induced apoptosis (anoikis) commonly observed in pluripotent stem cells. Furthermore, the modulation of the actin cytoskeleton and related signaling pathways by ROCK inhibition can influence cell fate decisions and enhance the efficiency of directed differentiation.
Data Presentation
The following tables summarize quantitative data from studies utilizing ROCK inhibitors to enhance stem cell differentiation. While specific data for Glycyl H-1152 is limited, data from studies using the closely related compound H-1152 and the commonly used ROCK inhibitor Y-27632 are presented to provide a strong rationale for its application and a baseline for expected outcomes.
Table 1: Effect of H-1152 on Dopaminergic Neuron Differentiation from Mouse Embryonic Stem Cells
| Treatment | Concentration | Treatment Window | Outcome Measure | Result | Reference |
| Control (DMSO) | - | Days 5-9 | Ratio of TH+ neurons to Tuj1+ neurons | ~25-30% | [2] |
| H-1152 | 1 µM | Days 5-9 | Ratio of TH+ neurons to Tuj1+ neurons | 55% | [2] |
| H-1152 | 0.1 - 2 µM | Days 5-9 | TH expression | Dose-dependent increase | [2] |
TH: Tyrosine Hydroxylase (a marker for dopaminergic neurons); Tuj1: β-III tubulin (a pan-neuronal marker).
Table 2: Effect of ROCK Inhibition on Cardiac Differentiation of Human Induced Pluripotent Stem Cells (hiPSCs) in 3D Spheroids
| Treatment | Concentration | Outcome Measure | Result | Reference |
| ROCK inhibitor | 10 µM | Beating efficiency of cardiac spheroids | <50% by day 14 | [3][4] |
| ROCK inhibitor | 1 µM | Beating efficiency of cardiac spheroids | >95% by day 7 | [3][4] |
Note: This study used a generic ROCK inhibitor, highlighting the concentration-dependent effect on cardiac differentiation efficiency.
Experimental Protocols
The following protocols are adapted from established methods and incorporate the use of this compound. It is recommended to optimize the concentration of Glycyl H-1152 (typically in the range of 0.5 - 5 µM) for your specific cell line and differentiation system.
Protocol 1: Enhanced Differentiation of Pluripotent Stem Cells into Neural Progenitors and Neurons
This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into neural progenitors and subsequently into mature neurons, with the inclusion of Glycyl H-1152 to improve efficiency.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
Neural Induction Medium (NIM): DMEM/F12, 1% N-2 supplement, 1% B-27 supplement, 1% GlutaMAX™, 1% Penicillin-Streptomycin
-
Dual SMAD inhibitors: SB431542 (10 µM), LDN193189 (100 nM)
-
This compound (stock solution in sterile water or DMSO)
-
Neural Progenitor Expansion Medium (NPEM): DMEM/F12, 1% N-2 supplement, 1% B-27 supplement, 1% GlutaMAX™, 1% Penicillin-Streptomycin, 20 ng/mL bFGF, 20 ng/mL EGF
-
Neuronal Differentiation Medium (NDM): Neurobasal medium, 1% B-27 supplement, 1% GlutaMAX™, 1% Penicillin-Streptomycin, 20 ng/mL BDNF, 20 ng/mL GDNF, 1 mM dibutyryl-cAMP
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.
-
Neural Induction (Day 0-7):
-
On Day 0, aspirate the mTeSR™1 medium and replace it with NIM supplemented with SB431542 (10 µM) and LDN193189 (100 nM).
-
From Day 1 to Day 5, add this compound to the NIM at a final concentration of 1 µM. Change the medium daily.
-
On Days 6 and 7, continue with NIM containing dual SMAD inhibitors but without Glycyl H-1152.
-
-
Neural Progenitor Expansion (Day 8-14):
-
On Day 8, passage the cells using a gentle cell dissociation reagent and plate them onto new Matrigel-coated plates in NPEM.
-
Culture the cells in NPEM, changing the medium every other day, until the neural progenitor cells (NPCs) form a confluent monolayer.
-
-
Neuronal Differentiation (Day 15 onwards):
-
To induce neuronal differentiation, replace the NPEM with NDM.
-
Change the NDM every 2-3 days for at least 3-4 weeks. Observe the emergence of mature neuronal morphologies.
-
Protocol 2: Directed Differentiation of Pluripotent Stem Cells into Cardiomyocytes
This protocol outlines a monolayer-based directed differentiation of hPSCs into cardiomyocytes, utilizing Glycyl H-1152 to potentially improve differentiation homogeneity.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
RPMI 1640 medium
-
B-27 supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
IWP2 (Wnt pathway inhibitor)
-
This compound (stock solution in sterile water or DMSO)
-
Cardiomyocyte Maintenance Medium: RPMI 1640, B-27 supplement (with insulin)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 90-95% confluency.
-
Mesoderm Induction (Day 0-2):
-
On Day 0, replace the mTeSR™1 medium with RPMI 1640 supplemented with B-27 (minus insulin), CHIR99021 (6-8 µM), and this compound (1 µM).
-
On Day 1, replace with fresh medium of the same composition.
-
-
Cardiac Progenitor Specification (Day 2-4):
-
On Day 2, replace the medium with RPMI 1640 supplemented with B-27 (minus insulin) and IWP2 (5 µM).
-
On Day 3, replace with fresh medium of the same composition.
-
-
Cardiomyocyte Maturation (Day 4 onwards):
-
On Day 4, and every 2-3 days thereafter, replace the medium with Cardiomyocyte Maintenance Medium.
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Protocol 3: Generation of Definitive Endoderm from Pluripotent Stem Cells
This protocol describes the efficient generation of definitive endoderm from hPSCs. While ROCK inhibitors are often used for cell survival during plating, their continuous presence during differentiation is less common. Here, Glycyl H-1152 is used during the initial 24 hours to enhance survival and potentially influence early fate decisions.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
DMEM/F12 medium
-
Activin A
-
CHIR99021
-
This compound (stock solution in sterile water or DMSO)
-
Fetal Bovine Serum (FBS)
Procedure:
-
hPSC Seeding:
-
Dissociate hPSCs into single cells and seed them onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR™1 medium supplemented with 10 µM Y-27632 (or Glycyl H-1152) for the first 24 hours to promote survival.
-
-
Definitive Endoderm Induction (Day 0-3):
-
On Day 0, when cells are approximately 60-70% confluent, replace the medium with DMEM/F12 supplemented with 100 ng/mL Activin A, 3 µM CHIR99021, and 1 µM this compound.
-
On Day 1, replace the medium with DMEM/F12 supplemented with 100 ng/mL Activin A and 0.2% FBS.
-
On Day 2, replace the medium with DMEM/F12 supplemented with 100 ng/mL Activin A and 2% FBS.
-
-
Characterization:
-
On Day 3, the cells can be harvested and analyzed for the expression of definitive endoderm markers such as SOX17 and CXCR4 by flow cytometry or immunofluorescence.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound during stem cell differentiation.
Caption: The core ROCK signaling pathway and its inhibition by Glycyl H-1152.
Caption: Crosstalk of ROCK signaling with other key differentiation pathways.
Experimental Workflow
Caption: General experimental workflow for using Glycyl H-1152 in stem cell differentiation.
References
- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Rock inhibitor may compromise human induced pluripotent stem cells for cardiac differentiation in 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rock inhibitor may compromise human induced pluripotent stem cells for cardiac differentiation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycyl H-1152 hydrochloride in cancer research models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), with a significantly higher selectivity for ROCKII.[1][2][3][4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell polarity, motility, and proliferation.[5] In the context of cancer, aberrant ROCK signaling is frequently observed and contributes to tumor progression, invasion, and metastasis.[5][6] Consequently, the inhibition of ROCK presents a compelling therapeutic strategy in oncology. This compound, as a next-generation ROCK inhibitor, offers a valuable tool for investigating the role of ROCK in cancer and for preclinical evaluation of this therapeutic approach.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in key cancer research models.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK kinases.[7] This prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), thereby impeding actomyosin contractility and cell motility. Furthermore, ROCK inhibition can influence other critical cellular processes, including cell cycle progression and survival. The enhanced selectivity of Glycyl H-1152 for ROCKII may offer a more targeted approach with potentially fewer off-target effects compared to less selective ROCK inhibitors.
Signaling Pathway Diagram
References
- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl H-1152 Hydrochloride in Neurite Outgrowth Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Glycyl H-1152 hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in neurite outgrowth experiments. This document includes an overview of the underlying signaling pathway, detailed experimental protocols, and quantitative data from relevant studies.
Introduction
Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of axons and dendrites. The Rho/ROCK signaling pathway is a key negative regulator of this process.[1][2] Inhibitory molecules present in the central nervous system (CNS) environment often activate RhoA, which in turn activates ROCK.[3] Activated ROCK promotes the phosphorylation of downstream targets, leading to actin-myosin contractility and growth cone collapse, thereby inhibiting neurite extension.[3]
This compound is a highly selective and potent inhibitor of ROCKII.[4][5][6][7] By inhibiting ROCK, this compound is expected to block the inhibitory signals, leading to a promotion of neurite outgrowth. This makes it a valuable tool for studying neuronal regeneration and for the development of potential therapeutics for neurological disorders and injuries.[1][8] While much of the published research has utilized the parent compound H-1152 or the less selective ROCK inhibitor Y-27632, the protocols and findings are highly relevant and adaptable for this compound, which offers greater selectivity for ROCKII.[4][5][7]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in promoting neurite outgrowth.
References
- 1. Inhibition of Rho kinase (ROCK) increases neurite outgrowth on chondroitin sulphate proteoglycan in vitro and axonal regeneration in the adult optic nerve in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Rho signaling pathway improves neurite outgrowth and neuronal differentiation of mouse neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 6. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Inhibiting ROCK Activity in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rho-associated coiled-coil forming protein kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cell shape, adhesion, motility, proliferation, and survival.[1] ROCK proteins, primarily ROCK1 and ROCK2, are downstream effectors of the small GTPase RhoA.[2][3] In primary cell culture, especially with sensitive cell types like stem cells, dissociation into single cells can trigger hyperactivation of the ROCK pathway, leading to apoptosis, a phenomenon known as anoikis.[4] Inhibition of ROCK activity has become a standard practice to enhance cell survival and proliferation, particularly during challenging procedures like thawing, passaging, and single-cell cloning.[4][5] This document provides detailed protocols for the use of ROCK inhibitors in primary cell culture and methods to assess their efficacy.
The ROCK Signaling Pathway
The ROCK signaling pathway is initiated by the activation of Rho GTPases. GTP-bound RhoA activates ROCK, which in turn phosphorylates several downstream substrates to regulate the actin cytoskeleton.[6][7] Key targets include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[3] ROCK directly phosphorylates and activates MLC and phosphorylates the myosin-binding subunit (MBS) of MLCP, which inactivates it. Both actions lead to increased MLC phosphorylation, resulting in enhanced actomyosin contractility and stress fiber formation.[6][8] Additionally, ROCK activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1][6]
Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal regulation.
Commonly Used ROCK Inhibitors
Several small molecule inhibitors are widely used to target ROCK activity in cell culture. Y-27632 is the most common, but others like Fasudil are also effective.[9][10]
| Inhibitor | Target(s) | Typical Working Concentration | Key Applications in Primary Culture |
| Y-27632 | ROCK1 and ROCK2 | 10 µM | Enhancing survival of dissociated stem cells, promoting proliferation, cryopreservation.[4][11] |
| Fasudil (HA-1077) | Potent ROCK2 inhibitor | 10 µM | Alternative to Y-27632, enhances cell growth after thawing and passaging, promotes differentiation.[9][12][13] |
| GSK429286A | ROCK1 and ROCK2 | 0.3 µM (EC₅₀) | Potent inhibitor, promotes endothelial tube formation.[14] |
| Chroman 1 | Potent and selective ROCK inhibitor | 50 nM | Superior cytoprotective capacity at lower doses for human pluripotent stem cells (hPSCs).[4] |
Experimental Protocols
Protocol 1: General Inhibition of ROCK Activity in Primary Cell Culture using Y-27632
This protocol describes the standard procedure for using Y-27632 to improve cell survival and proliferation, particularly during cell thawing and passaging.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Y-27632 ROCK inhibitor (e.g., 10 mM stock solution in sterile water or PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Procedure:
-
Prepare Y-27632 Supplemented Medium:
-
Thaw the 10 mM stock solution of Y-27632 on ice.
-
Aseptically dilute the stock solution 1:1000 into pre-warmed (37°C) complete cell culture medium to achieve a final concentration of 10 µM. For example, add 50 µL of 10 mM Y-27632 to 50 mL of medium.
-
Note: Medium supplemented with Y-27632 should be prepared fresh and used immediately.
-
-
Application for Thawing Cryopreserved Cells:
-
Pre-warm the Y-27632 supplemented medium to 37°C.
-
Quickly thaw the cryovial of frozen cells in a 37°C water bath.
-
Gently transfer the cell suspension to a 15 mL conical tube.
-
Slowly add 4-5 mL of the Y-27632 supplemented medium dropwise to the cells to avoid osmotic shock.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh Y-27632 supplemented medium.
-
Plate the cells in a suitable culture vessel and incubate at 37°C and 5% CO₂.
-
-
Application for Cell Passaging (Single-Cell Dissociation):
-
During passaging, after dissociating the cells into a single-cell suspension, use the Y-27632 supplemented medium for washing and resuspension steps.
-
Culture the cells in the Y-27632 supplemented medium for the first 24 hours after seeding to promote attachment and survival.[4] For some applications, like organoid culture, the inhibitor may be kept for the first 2-3 days.
-
-
Subsequent Culture:
-
After the initial 24-48 hours, the ROCK inhibitor can typically be removed. Change the medium to a complete culture medium without Y-27632 for subsequent culture. Continuous long-term exposure may have unintended effects on cell differentiation and phenotype.[15]
-
Protocol 2: Evaluating ROCK Inhibitor Efficacy via Western Blot
To confirm that the ROCK inhibitor is effectively reducing pathway activity, you can measure the phosphorylation status of its key downstream targets, such as Myosin Light Chain 2 (MLC2) and Cofilin.[16] A decrease in the phosphorylated forms (p-MLC, p-Cofilin) indicates successful inhibition.
Materials:
-
Primary cells cultured with and without ROCK inhibitor
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC (p-MLC), anti-total-MLC, anti-phospho-Cofilin (p-Cofilin), anti-total-Cofilin, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture primary cells with the desired concentration of ROCK inhibitor (e.g., 10 µM Y-27632) for a specified time (e.g., 1-4 hours). Prepare a vehicle-treated control group.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add supplemented RIPA lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE with Laemmli buffer.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[16]
-
Incubate the membrane with primary antibodies (e.g., anti-p-MLC, 1:1000 dilution) overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein (e.g., p-MLC / total MLC) to determine the relative change in phosphorylation. A significant decrease in this ratio in inhibitor-treated cells compared to the control indicates effective ROCK inhibition.[16]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for isolating, culturing, and analyzing primary cells using a ROCK inhibitor.
Caption: General workflow for using a ROCK inhibitor in primary cell culture.
Quantitative Data Summary
Inhibition of ROCK can have measurable effects on the behavior of primary cells.
Table 1: Effect of Y-27632 on Human Hair Follicle Stem Cell (hHFSC) Colony Formation
This table summarizes data on the effect of different Y-27632 concentrations on the proliferation of primary hHFSCs.
| Y-27632 Concentration | Mean Colonies per Well (± SD) | Observation |
| 0 µM (Control) | Not specified, but significantly lower | Few cells attached, slow monolayer formation.[11] |
| 10 µM | 123.30 ± 7.57 | Significantly promoted proliferation and colony formation.[11] |
| 20 µM | 115.30 ± 5.03 | No significant difference from 10 µM.[11] |
| Data adapted from a study on primary hHFSCs, where treatment significantly increased the number of colony-forming units.[11] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Various ROCK Inhibitors
This table provides a comparison of the half-maximal inhibitory concentrations (IC₅₀) for different compounds against ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC₅₀ | ROCK2 IC₅₀ |
| Fasudil (HA-1077) | Not specified | 1.9 µM[12][13] |
| Compound D25 | 47.2 nM | 33.8 nM[17] |
| Netarsudil | 77.8 nM | 50.6 nM[17] |
| DJ4 | 5 nM | 50 nM[5] |
| IC₅₀ values indicate the concentration of an inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. |
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-ROCK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of an Efficient Primary Culture System for Human Hair Follicle Stem Cells Using the Rho-Associated Protein Kinase Inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 | PLOS One [journals.plos.org]
- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Administration of Glycyl H-1152 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl H-1152 hydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a glycyl derivative of H-1152, it exhibits improved selectivity for ROCKII, a key enzyme in cellular processes such as contraction, adhesion, motility, and proliferation.[2][3][4] The Rho/ROCK signaling pathway is implicated in the pathophysiology of various cardiovascular diseases, making its inhibitors valuable tools for research and potential therapeutic agents.[3][4]
These application notes provide a detailed overview of the available data on the in vivo administration and dosage of this compound, primarily focusing on its application in a rabbit model of ocular hypertension.[1][5]
Data Presentation
Currently, detailed quantitative data for the in vivo administration of this compound is limited to a single key study. The following table summarizes the available information.
| Animal Model | Condition | Route of Administration | Dosage | Formulation | Observed Effect | Reference |
| Rabbit | Ocular Hypertension | Topical (eyedrops) | Not specified in abstract | Not specified in abstract | Reduction of intraocular pressure | [1][5] |
Note: The abstract of the primary study does not specify the exact dosage and formulation. Researchers should refer to the full publication for detailed methodologies.
Signaling Pathway
This compound primarily targets the Rho/ROCK signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Glycyl H-1152.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.
Experimental Protocols
Based on the available literature, the primary in vivo application of this compound has been in a rabbit model of ocular hypertension.[1][5] While the specific protocol from the seminal study by Tamura et al. (2005) requires access to the full-text article, a general experimental workflow can be outlined.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a logical workflow for conducting in vivo studies with this compound.
Caption: A generalized workflow for in vivo experiments using Glycyl H-1152.
Detailed Protocol for Ocular Hypertension Model (Hypothetical Reconstruction)
The following is a hypothetically reconstructed protocol based on the mention of this compound's use in a rabbit ocular hypertension model.[1][5] This is a template and must be adapted based on the full details of the original study and institutional guidelines.
1. Animal Model:
- Species: New Zealand White rabbits.
- Induction of Ocular Hypertension: Established methods such as water loading or laser photocoagulation of the trabecular meshwork.
2. Compound Preparation:
- This compound should be dissolved in a sterile, isotonic vehicle suitable for topical ocular administration. Solubility data indicates good water solubility.[6]
- The final concentration of the solution will need to be determined based on dose-response studies.
- The solution should be prepared fresh daily and filtered through a 0.22 µm filter to ensure sterility.
3. Administration:
- Route: Topical administration to the eye (eyedrops).
- Volume: A standard volume (e.g., 50 µL) should be administered to the conjunctival sac of one eye, with the contralateral eye receiving the vehicle as a control.
4. Measurements:
- Intraocular Pressure (IOP): IOP should be measured at baseline before administration and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer.
- Systemic Effects: Monitor for any signs of systemic side effects, such as changes in heart rate or blood pressure, although the topical route is intended to minimize systemic exposure.
5. Data Analysis:
- The change in IOP from baseline should be calculated for both the treated and control eyes.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the IOP reduction in the treated eye compared to the control.
Conclusion
The available data, though limited, indicates that this compound is a promising ROCK inhibitor with demonstrated in vivo efficacy in a preclinical model of ocular hypertension.[1][5] Further research is necessary to establish comprehensive dosage, administration, and pharmacokinetic profiles in various animal models and for different therapeutic applications. The protocols and diagrams provided herein serve as a foundational guide for researchers initiating in vivo studies with this compound. It is imperative to consult the full text of cited literature and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rho-kinase inhibitors for cardiovascular medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
Detecting Downstream Effects of ROCK Inhibition: A Western Blotting Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a crucial serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[1][2][3][4] The RhoA/ROCK signaling pathway plays a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][4] Consequently, ROCK has emerged as a significant therapeutic target for a variety of diseases, including cancer, cardiovascular disorders, and neurological conditions.
Inhibitors of ROCK exert their effects by modulating the phosphorylation state of downstream substrates. Key among these are Myosin Light Chain 2 (MLC2), Myosin Phosphatase Target Subunit 1 (MYPT1), and LIM kinase (LIMK).[2][5][6][7][8][9]
-
Myosin Light Chain 2 (MLC2): ROCK directly phosphorylates MLC2, promoting actomyosin contractility. Inhibition of ROCK leads to a decrease in phosphorylated MLC2 (p-MLC2).[5][8]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which in turn inhibits myosin phosphatase activity. This results in a net increase in MLC2 phosphorylation. ROCK inhibition, therefore, leads to decreased phosphorylation of MYPT1 (p-MYPT1).[6][8][10][11]
-
LIM kinase (LIMK): ROCK activates LIMK by phosphorylating it. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments. Inhibition of ROCK results in reduced phosphorylation of LIMK (p-LIMK).[9]
Western blotting is a powerful and widely used technique to detect and quantify changes in the phosphorylation status of these specific proteins, thereby providing a robust method to assess the efficacy and mechanism of action of ROCK inhibitors.[12][13][14] This application note provides a detailed protocol for utilizing Western blotting to analyze the downstream effects of ROCK inhibition.
Signaling Pathway
The diagram below illustrates the core components of the ROCK signaling pathway and the points of intervention by ROCK inhibitors.
Caption: ROCK Signaling Pathway and Points of Inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing ROCK inhibition.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to detect changes in the phosphorylation of MLC2, MYPT1, and LIMK following treatment with a ROCK inhibitor.
I. Sample Preparation[18][19][20][21][22]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16] A common volume is 1 mL per 10 cm dish.
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.
-
II. SDS-PAGE and Protein Transfer[1][14][16]
-
Sample Preparation for Loading:
-
Mix a calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg of total protein) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[12]
-
Ensure the membrane is activated with methanol if using PVDF.[1]
-
Assemble the transfer sandwich according to the manufacturer's protocol, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer at the recommended voltage and time.
-
III. Immunodetection[15][16][17]
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[13] For phospho-specific antibodies, BSA is often recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (p-MLC2, p-MYPT1, p-LIMK, and their total protein counterparts, as well as a loading control like GAPDH or β-actin) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to six times for 10 minutes each with TBST to remove unbound secondary antibody.[1]
-
IV. Signal Detection and Data Analysis[24][25][26][27][28]
-
Signal Detection:
-
Chemiluminescence: If using an HRP-conjugated secondary antibody, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[17][18][19]
-
Fluorescence: If using a fluorophore-conjugated secondary antibody, the membrane can be directly imaged.[17][18][19]
-
-
Image Acquisition:
-
Capture the signal using an appropriate imaging system, such as a CCD camera-based imager or X-ray film for chemiluminescence, or a fluorescent imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[20]
-
Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Further normalize to a loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.[21][22]
-
Calculate the fold change in protein phosphorylation in inhibitor-treated samples relative to the vehicle-treated control.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from Western blot analysis of ROCK inhibitor effects.
Table 1: Effect of ROCK Inhibitor on Downstream Target Phosphorylation
| Treatment | p-MLC2/Total MLC2 (Relative Fold Change) | p-MYPT1/Total MYPT1 (Relative Fold Change) | p-LIMK/Total LIMK (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| ROCK Inhibitor (e.g., Y-27632) | Value ± SEM | Value ± SEM | Value ± SEM |
Data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test (e.g., t-test or ANOVA).
Table 2: Antibody and Reagent Information
| Target Protein | Primary Antibody (Vendor, Cat. No.) | Primary Antibody Dilution | Secondary Antibody (Vendor, Cat. No.) | Secondary Antibody Dilution |
| p-MLC2 (Thr18/Ser19) | e.g., Cell Signaling Technology, #3674 | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| Total MLC2 | e.g., Cell Signaling Technology, #8505 | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| p-MYPT1 (Thr696) | e.g., Cell Signaling Technology, #5163[11] | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| Total MYPT1 | e.g., Cell Signaling Technology, #2634[11] | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| p-LIMK1 (Thr508)/LIMK2 (Thr505) | e.g., Cell Signaling Technology, #3841[9] | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| Total LIMK1 | e.g., Abcam, ab194793 | e.g., 1:1000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:2000 |
| GAPDH | e.g., Cell Signaling Technology, #5174 | e.g., 1:5000 | e.g., Anti-rabbit IgG, HRP-linked | e.g., 1:5000 |
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to investigate the downstream effects of ROCK inhibition. By carefully following the detailed protocol and utilizing appropriate antibodies and controls, researchers can obtain reliable and quantifiable data on the phosphorylation status of key ROCK substrates. This information is invaluable for understanding the mechanism of action of ROCK inhibitors and for advancing drug development efforts targeting this critical signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-LIMK1 (Thr508)/LIMK2 (Thr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. cusabio.com [cusabio.com]
- 14. westernblot.cc [westernblot.cc]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 17. licorbio.com [licorbio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. biocompare.com [biocompare.com]
- 20. Guide to western blot quantification | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Glycyl H-1152 hydrochloride solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyl H-1152 hydrochloride. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water and DMSO.[1] Specific concentrations can be found in the data table below.
Q2: What is the recommended solvent for creating a stock solution?
A2: For a highly concentrated stock solution, DMSO can be used.[1] For direct use in many aqueous experimental systems, sterile water is a suitable solvent.[1]
Q3: How should I store the solid compound and prepared solutions?
A3: The solid powder should be stored desiccated at room temperature. It is recommended to prepare solutions fresh for immediate use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1]
Q4: What is the mechanism of action of this compound?
A4: Glycyl H-1152 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It is a glycyl analog of H-1152 dihydrochloride with improved selectivity for ROCKII.[4]
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in water. What can I do?
A1: If you are encountering difficulties, consider the following:
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may increase solubility. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: While generally soluble in water, the pH of your water can influence solubility. Ensure you are using high-purity, sterile water. For specific applications, you may need to buffer the solution.
Q2: My this compound solution appears to have precipitated after storage. Is it still usable?
A2: Precipitation can occur, especially with temperature changes or prolonged storage. Before use, it is crucial to ensure the solution is free of precipitates.[1] You can try to redissolve the compound by gently warming the vial to room temperature or 37°C and vortexing. If the precipitate does not fully redissolve, it is recommended to prepare a fresh solution to ensure accurate concentration and activity.
Q3: Can I use a different solvent than water or DMSO?
A3: Solubility has also been reported in other solvents such as PBS (pH 7.2), ethanol, and DMF.[2] However, the solubility in these solvents is generally lower than in water or DMSO. The choice of solvent should always be compatible with your specific experimental setup and cell type.
Quantitative Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [1] |
| DMSO | 50 mM | [1] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| Ethanol | 2 mg/mL | [2] |
| DMF | 5 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of Glycyl H-1152 dihydrochloride (449.4 g/mol ), calculate the mass needed for your desired volume of 10 mM solution.[4]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Dissolve: Vortex the solution thoroughly. If necessary, use brief sonication or gentle warming (not exceeding 37°C) to ensure complete dissolution.
-
Verify dissolution: Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Use or store: Use the solution immediately or aliquot and store at -20°C for up to one month.[1]
Visualizations
Caption: Experimental workflow for preparing this compound aqueous solutions.
Caption: Simplified Rho/ROCK signaling pathway with the inhibitory action of Glycyl H-1152 HCl.
References
How to prevent Glycyl H-1152 hydrochloride precipitation in media?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Glycyl H-1152 hydrochloride, with a focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For creating high-concentration stock solutions, anhydrous DMSO is commonly used.[1]
Q2: I observed precipitation when diluting my DMSO stock solution into aqueous media. Why does this happen?
This is a common issue known as precipitation upon dilution and occurs when the compound's solubility limit is exceeded in the final aqueous solution.[2] Many small molecule kinase inhibitors are sparingly soluble in aqueous solutions.[2] While DMSO can dissolve the compound at a high concentration, the final concentration of DMSO in your assay media may be too low to maintain solubility.[3]
Q3: How should I store this compound, both as a solid and in solution?
Proper storage is critical to maintain the stability and activity of the compound.[4]
-
Solid Form: Store desiccated at room temperature.[1]
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C for up to a month or -80°C for longer-term storage (up to a year).[1][5][6]
Q4: Can I pre-dilute this compound in my cell culture media and store it?
It is not recommended to store the compound in aqueous buffers or media for extended periods.[4] For optimal results, prepare fresh dilutions from your frozen stock solution for each experiment.[2] If storage is required, solutions should be used on the same day if possible, or stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[1]
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound in your media, follow these troubleshooting steps:
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
| Possible Cause | Solution |
| Low Kinetic Solubility | The final concentration of the inhibitor in the assay exceeds its solubility in the aqueous media. The most direct solution is to work with a lower final concentration of the inhibitor.[2] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration (typically >0.5%) can have off-target effects. However, for some compounds, a slightly higher but consistent final DMSO concentration across all conditions might be necessary to maintain solubility.[2][3] |
| Solvent Quality | Moisture absorbed by DMSO can reduce the solubility of some compounds.[6] Use high-purity, anhydrous DMSO to prepare your stock solution.[3] |
| Incomplete Initial Dissolution | The compound may not have been fully dissolved in the initial stock solution. After adding the solvent, vortex the solution thoroughly. If necessary, use brief sonication in a water bath or gentle warming (e.g., to 37°C) to ensure complete dissolution.[3][7] |
Issue: Solution becomes cloudy or shows precipitate over time.
| Possible Cause | Solution |
| Compound Instability in Media | The compound may be degrading in the aqueous solution. Prepare fresh working solutions immediately before each experiment.[2] Avoid storing the compound in aqueous buffers for extended periods.[4] |
| pH of the Media | The solubility of many kinase inhibitors is pH-dependent.[3] While altering the pH of cell culture media is generally not advisable, being aware of this factor can be helpful in troubleshooting. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Always aliquot your stock solution into single-use volumes.[4][5] |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Maximum Concentration | Reference(s) |
| Glycyl-H 1152 dihydrochloride | Water | 100 mM (44.94 mg/mL) | |
| DMSO | 50 mM (22.47 mg/mL) | ||
| H-1152 dihydrochloride | Water | 78 mg/mL (198.8 mM) | [6][8] |
| DMSO | 78 mg/mL (198.8 mM) | [6][8] | |
| Ethanol | 78 mg/mL (198.8 mM) | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[4]
-
Weighing: Carefully weigh the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, weigh 4.49 mg (Molecular Weight: 449.4 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-to-medium term or -80°C for long-term storage.[4]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw Stock Solution: Quickly thaw a single-use aliquot of the DMSO stock solution and keep it on ice.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in fresh, anhydrous DMSO before the final dilution into the aqueous medium. This can help prevent localized high concentrations that may lead to precipitation.[3]
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting. The final concentration of DMSO should ideally be below 0.5%.[2]
-
Verification: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.[4]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting lack of effect with Glycyl H-1152 hydrochloride.
Welcome to the technical support center for Glycyl H-1152 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective ROCK inhibitor and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter when this compound appears to have no effect in their experiments.
Q1: I am not observing any effect with this compound in my cell-based assay. What are the possible reasons?
A1: A lack of effect from this compound can stem from several factors, ranging from compound preparation and storage to experimental design and execution. Here is a checklist of potential issues to consider:
-
Compound Integrity and Storage:
-
Improper Storage: this compound powder should be stored desiccated at room temperature.[1] Once dissolved, stock solutions should be stored at -20°C for up to one month to maintain stability.[2] Repeated freeze-thaw cycles should be avoided.
-
Degradation: Ensure the compound has not degraded due to improper storage or handling. It is recommended to prepare fresh working solutions from a recent stock for each experiment.[2]
-
-
Solution Preparation and Handling:
-
Incomplete Dissolution: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM). Ensure the compound is fully dissolved before adding it to your culture medium. Sonication can aid in dissolution.
-
Precipitation in Media: Although soluble in stock solutions, the compound may precipitate in your final culture medium due to components like serum. Visually inspect the medium for any precipitation after adding the inhibitor.
-
-
Experimental Parameters:
-
Suboptimal Concentration: The effective concentration of Glycyl H-1152 is cell-type dependent. While it is a potent ROCKII inhibitor with an IC50 of 11.8 nM in cell-free assays, higher concentrations are typically required in cellular assays.[3] We recommend performing a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
-
Insufficient Incubation Time: The onset of action can vary. Ensure the incubation time is sufficient for the inhibitor to exert its effect. This can range from a few hours to overnight, depending on the biological process being studied.
-
Cellular Context: The expression and activity of ROCK kinases can vary significantly between different cell types and under different culture conditions. Confirm that your cell model has an active Rho/ROCK signaling pathway.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may respond differently to stimuli and inhibitors.[4] Ensure you are using a healthy, low-passage cell culture.
-
Serum Components: Growth factors in serum can activate signaling pathways that may counteract the effects of ROCK inhibition. Consider reducing the serum concentration or using serum-free media if your experimental design allows.
-
Q2: How can I validate that the ROCK signaling pathway is active in my cells and that Glycyl H-1152 is effectively inhibiting it?
A2: It is crucial to have a positive control and a reliable readout to confirm the activity of the inhibitor. A Western blot is a common method to assess the phosphorylation status of downstream targets of ROCK.
-
Assess Downstream Target Phosphorylation: A primary downstream effector of ROCK is Myosin Light Chain 2 (MLC2). ROCK inhibition leads to a decrease in the phosphorylation of MLC2 at Threonine 18/Serine 19. You can also assess the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853.
-
Experimental Workflow:
-
Treat your cells with a known activator of the Rho/ROCK pathway (e.g., lysophosphatidic acid (LPA) or serum) to induce a robust phosphorylation signal.
-
In parallel, pre-incubate cells with this compound at various concentrations before adding the activator.
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated MLC2 (p-MLC2) or phosphorylated MYPT1 (p-MYPT1) relative to total MLC2 or MYPT1.
-
A successful inhibition will show a significant decrease in the phosphorylation of these downstream targets in the presence of Glycyl H-1152.
-
Q3: Could poor cell permeability be the reason for the lack of effect?
A3: While Glycyl H-1152 is a derivative of the membrane-permeable H-1152, issues with cellular uptake can occasionally occur, particularly in certain cell types with unique membrane compositions.
-
Troubleshooting Permeability:
-
Optimize Incubation Time and Concentration: Increasing the incubation time or the concentration of the inhibitor may help overcome permeability barriers.
-
Use of a Permeabilizing Agent (with caution): In some specific applications (e.g., fixed cells), a mild permeabilizing agent might be used, but this is not suitable for live-cell assays.
-
Target Engagement Assays: Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound is binding to its intracellular target.[5]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Glycyl H-1152 and Other ROCK Inhibitors
| Kinase | Glycyl H-1152 IC50 (µM) | H-1152 IC50 (µM) | Y-27632 Ki (µM) | Fasudil (HA-1077) IC50 (µM) |
| ROCKII | 0.0118 | 0.012 | 0.22 | 0.158 |
| Aurora A | 2.35 | 0.745 | >250 | - |
| CAMKII | 2.57 | 0.180 | >250 | - |
| PKG | 3.26 | 0.360 | >250 | - |
| PKA | >10 | 3.03 | >250 | >100 |
| PKC | >10 | 5.68 | >250 | >100 |
Data sourced from references[1][6][7][8]. Note that IC50 and Ki values are not directly comparable but provide a relative measure of potency.
Experimental Protocols
Protocol: Assessing ROCK Inhibition via Western Blotting of Phospho-MLC2
This protocol provides a detailed methodology to validate the inhibitory activity of this compound in a cellular context.
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Activator of Rho/ROCK pathway (e.g., 20% Fetal Bovine Serum or 10 µM LPA)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and Mouse anti-Myosin Light Chain 2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This will reduce basal ROCK activity.
-
Inhibitor Treatment: On the day of the experiment, pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) in serum-free medium for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add the Rho/ROCK pathway activator (e.g., FBS to a final concentration of 20% or LPA to 10 µM) to the wells and incubate for 15-30 minutes.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
(Optional but recommended) Strip the membrane and re-probe for total MLC2 to confirm equal protein loading.
-
Visualizations
References
- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems [mdpi.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. assaygenie.com [assaygenie.com]
- 7. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Glycyl H-1152 hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Glycyl H-1152 hydrochloride. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It is a glycyl analog of H-1152 and exhibits improved selectivity for ROCKII.[1][2] The primary target of Glycyl H-1152 is ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and thereby influences cell shape, motility, and contraction.[3][4][]
Q2: What are the known off-target effects of this compound?
While Glycyl H-1152 is highly selective for ROCKII, it can inhibit other kinases at higher concentrations. The most notable off-targets include Aurora A, CaMKII (Calcium/calmodulin-dependent protein kinase II), and PKG (Protein Kinase G).[1][6] Understanding these off-target activities is critical for interpreting experimental results accurately.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of Glycyl H-1152 that elicits the desired on-target effect.
-
Use appropriate controls: Include negative controls (vehicle only) and positive controls (known ROCK-dependent cellular responses).
-
Confirm phenotype with alternative inhibitors: Use another ROCK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to ROCK inhibition and not an off-target effect of Glycyl H-1152.
-
Perform rescue experiments: If possible, a rescue experiment using a drug-resistant ROCK mutant can help differentiate on-target from off-target effects.[7]
Q4: What are some common issues encountered when using ROCK inhibitors like Glycyl H-1152?
Researchers using ROCK inhibitors may encounter issues such as cytotoxicity at high concentrations, inconsistent results between experiments, and unexpected cellular phenotypes. These issues can often be attributed to off-target effects, inhibitor instability, or cell line-specific responses.[7][8] Ocular side effects like conjunctival hyperemia have also been reported for ROCK inhibitors in clinical settings.[9]
Data Presentation: Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activity of this compound and its parent compound, H-1152, against a panel of kinases.
Table 1: Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | > 10 |
| PKC | > 10 |
Data compiled from multiple sources.[1][6]
Table 2: Inhibitory Activity of H-1152 (Parent Compound)
| Kinase | IC50 (µM) | Ki (nM) |
| ROCKII | 0.012 | 1.6 |
| CAMKII | 0.180 | - |
| PKG | 0.360 | - |
| Aurora A | 0.745 | - |
| PKA | 3.03 | 630 |
| PKC | 5.68 | 9270 |
| MLCK | 28.3 | 10100 |
Data compiled from multiple sources.[10][11]
Experimental Protocols
Below are generalized methodologies for key experiments used to determine the on-target and off-target effects of kinase inhibitors like Glycyl H-1152.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the IC50 of an inhibitor.
-
Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified recombinant kinase (e.g., ROCKII, Aurora A, CAMKII)
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor or vehicle control to the respective tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[10]
-
2. Cellular Assay for ROCK Inhibition (Western Blot)
This protocol assesses the inhibition of ROCK activity in a cellular context by measuring the phosphorylation of a downstream target.
-
Principle: ROCK phosphorylates Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Inhibition of ROCK leads to a decrease in the phosphorylation of these substrates.
-
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phospho-MLC (Thr18/Ser19) and total MLC, or phospho-MYPT1 (Thr853) and total MYPT1.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that does not correlate with known ROCK functions.
-
Possible Cause: Off-target inhibition of other kinases, such as Aurora A or CAMKII.
-
Troubleshooting Steps:
-
Review the literature: Check if the observed phenotype aligns with the known functions of Aurora A (e.g., effects on cell cycle, mitosis) or CAMKII (e.g., effects on calcium signaling, learning, and memory).[12][13]
-
Lower the inhibitor concentration: A high concentration of Glycyl H-1152 might be inhibiting off-target kinases. Perform a dose-response curve to find the lowest concentration that inhibits ROCK without causing the unexpected phenotype.
-
Use a more selective inhibitor: If available, test a ROCK inhibitor with a different off-target profile to see if the phenotype persists.
-
Western Blot for off-target activity: Analyze the phosphorylation status of known substrates of Aurora A (e.g., Histone H3) or CAMKII (e.g., autophosphorylation at Thr286) in your treated cells.
-
Issue 2: High levels of cytotoxicity or cell death observed.
-
Possible Cause:
-
Inhibition of kinases essential for cell survival (on-target or off-target).
-
High concentration of the inhibitor or the solvent (e.g., DMSO).
-
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity across a range of Glycyl H-1152 concentrations.
-
Reduce inhibitor concentration and incubation time: Determine the minimum exposure required to achieve the desired effect.
-
Check solvent toxicity: Ensure the final concentration of the solvent in your culture medium is not toxic to the cells.
-
Consider the cell line: Some cell lines may be more sensitive to ROCK inhibition or the specific off-target effects of the compound.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause:
-
Inhibitor instability in solution.
-
Variations in cell culture conditions (e.g., cell density, passage number).
-
Inconsistent experimental timing.
-
-
Troubleshooting Steps:
-
Prepare fresh inhibitor solutions: Glycyl H-1152 solutions should be prepared fresh for each experiment or stored appropriately as recommended by the supplier to avoid degradation.
-
Standardize cell culture protocols: Maintain consistency in cell seeding density, growth phase, and passage number for all experiments.
-
Ensure precise timing: Adhere to consistent incubation times for inhibitor treatment and subsequent assays.
-
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathway of Glycyl H-1152 and potential off-target pathways.
Caption: On-target ROCK signaling pathway inhibited by Glycyl H-1152.
Caption: Potential off-target pathways affected by Glycyl H-1152.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Experiments with Glycyl H-1152 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Glycyl H-1152 hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incubation time is too short. | For direct inhibition of ROCK activity, a short incubation of 1-4 hours may be sufficient. However, for downstream cellular effects like changes in gene expression or cell morphology, longer incubation times of 24-72 hours might be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type. |
| Inhibitor concentration is too low. | The effective concentration of this compound is cell-type and assay-dependent. Perform a dose-response experiment to determine the optimal concentration. Start with a concentration range based on its IC50 value for ROCKII (0.0118 µM) and adjust as needed.[1][2] | |
| Compound degradation. | Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Store stock solutions at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | |
| Cell culture medium components. | Serum in the culture medium contains growth factors that can activate pathways that may counteract the effects of ROCK inhibition. Consider reducing the serum concentration or using serum-free medium during the inhibitor treatment, if compatible with your cells. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. Variations in cell density can significantly impact the experimental outcome. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. | |
| Edge effects in multi-well plates. | Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of the inhibitor. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment. | |
| Unexpected cellular phenotypes or off-target effects | Inhibitor concentration is too high. | While Glycyl H-1152 is highly selective for ROCKII, very high concentrations may lead to off-target effects.[1][2] Use the lowest effective concentration determined from your dose-response experiments. |
| Cell line-specific responses. | The cellular context can influence the response to ROCK inhibition. What is observed in one cell line may not be directly translatable to another. It is important to characterize the effect of the inhibitor in each cell line used. | |
| Activation of compensatory signaling pathways. | Inhibition of the ROCK pathway can sometimes lead to the activation of other signaling pathways. It may be necessary to investigate related pathways to fully understand the observed phenotype. | |
| Cell viability issues | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A vehicle control with the same solvent concentration should always be included in your experiments. |
| On-target toxicity. | The ROCK pathway is involved in crucial cellular processes such as cell adhesion and contraction.[3][4] Prolonged or high-level inhibition may lead to cell death in some cell types. A time-course and dose-response experiment will help identify a window where the desired inhibitory effect is achieved without significant cytotoxicity. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is a glycyl derivative of H-1152, exhibiting improved selectivity for ROCKII.[1][2] The primary mechanism of action is the inhibition of the kinase activity of ROCK, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and contraction.
2. What is the recommended starting concentration and incubation time for my experiments?
The optimal concentration and incubation time are highly dependent on the cell type and the specific biological question being addressed.
-
For concentration: A good starting point is to perform a dose-response curve ranging from 0.1 to 10 µM. Based on its high potency against ROCKII (IC50 = 11.8 nM), lower concentrations may also be effective.[1][2]
-
For incubation time: For observing direct effects on the cytoskeleton or cell morphology, a short incubation of 1-4 hours is often sufficient. For longer-term effects such as changes in gene expression, cell differentiation, or neurite outgrowth, incubation times of 24 to 72 hours may be necessary. An 18-hour incubation has been used for neurite outgrowth assays with the related compound H-1152.
3. How should I prepare and store this compound?
-
Preparation: The hydrochloride salt is soluble in water and DMSO.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water.
-
Storage: Store the solid compound desiccated at room temperature. Stock solutions should be aliquoted and stored at -20°C for up to one month. It is recommended to prepare fresh dilutions in culture medium for each experiment.
4. What are the key signaling pathways affected by this compound?
This compound primarily targets the Rho/ROCK signaling pathway. This pathway is a critical regulator of cytoskeletal dynamics.
Caption: Rho/ROCK Signaling Pathway and the inhibitory action of Glycyl H-1152.
5. Can this compound be used in combination with other inhibitors?
Yes, depending on the experimental design, this compound can be used in combination with other small molecule inhibitors to dissect complex signaling networks or to achieve a more potent biological response. When using combinations, it is crucial to perform thorough control experiments to account for any synergistic or off-target effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various kinases, highlighting its selectivity for ROCKII.
| Kinase | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | > 10 |
| PKC | > 10 |
| Data sourced from MedchemExpress, R&D Systems, and Tocris Bioscience.[1][2] |
Experimental Protocols
Below are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: General Cell Treatment for Downstream Analysis (e.g., Western Blot, qPCR)
Caption: Workflow for treating cultured cells with this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. Allow cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from a frozen stock in pre-warmed culture medium to the final desired concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the predetermined optimal time based on your experimental goals (e.g., 24 hours for changes in protein expression).
-
Harvesting: After incubation, wash the cells with cold PBS and proceed with the appropriate lysis buffer for your downstream application (e.g., RIPA buffer for Western blotting, TRIzol for RNA extraction).
Protocol 2: Cell Migration Assay (Boyden Chamber / Transwell Assay)
Caption: Workflow for a cell migration assay using this compound.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Pre-treatment: Incubate the cell suspension with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of the Boyden chamber. Place the inserts (e.g., 8 µm pore size) into the wells.
-
Cell Seeding: Seed the pre-treated cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for measurable migration (typically 4-24 hours), depending on the cell type.
-
Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet). Elute the stain and measure the absorbance, or count the cells in several microscopic fields.
Protocol 3: Neurite Outgrowth Assay
Caption: Workflow for a neurite outgrowth assay with this compound.
Methodology:
-
Neuron Plating: Plate dissociated neurons or a neuronal cell line onto a substrate that promotes attachment and neurite outgrowth (e.g., poly-L-lysine or laminin-coated plates).
-
Adhesion: Allow the neurons to adhere and recover for at least 24 hours.
-
Treatment: Gently replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe significant neurite outgrowth (e.g., 18-48 hours). A study using the related compound H-1152 on spiral ganglion neurons used an 18-hour incubation period.
-
Analysis: Fix the cells with 4% paraformaldehyde. The neurites can be visualized by immunofluorescence staining for neuronal markers (e.g., β-III tubulin) or by using fluorescently labeled cells. Capture images and quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of Glycyl H-1152 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glycyl H-1152 hydrochloride in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It is a glycyl derivative of H-1152, exhibiting improved selectivity for ROCKII.[1] The primary mechanism of action involves the inhibition of ROCK, a key regulator of the actin cytoskeleton. This inhibition leads to changes in cell shape, adhesion, and motility.
Q2: What are the expected morphological changes in cells treated with this compound?
Due to its ROCK inhibitory activity, treatment with this compound is expected to induce distinct morphological changes. Adherent cells often lose their stress fibers, leading to a more rounded or stellate appearance with neurite-like protrusions. These changes are typically rapid, occurring within minutes to a few hours of treatment.
Q3: What is the solubility of this compound?
This compound is soluble in water and DMSO.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxic effect | Incorrect concentration: The concentration of this compound may be too low to induce cytotoxicity in the chosen cell line. | Perform a dose-response experiment with a wider range of concentrations. Refer to the provided cytotoxicity data for guidance on effective concentration ranges in various cell lines. |
| Cell line insensitivity: The selected cell line may not be sensitive to ROCK inhibition-induced cytotoxicity. | Consider using a different cell line. Cell lines with high dependence on ROCK signaling for survival may be more susceptible. | |
| Inactive compound: The compound may have degraded due to improper storage. | Ensure the compound has been stored correctly. If possible, test its activity in a well-characterized ROCK-dependent assay. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Precipitation of the compound: The compound may precipitate in the culture medium, leading to inconsistent exposure. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a different solvent system if compatible with your cells. | |
| Unexpected cell morphology | Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected morphological changes. | Use the lowest effective concentration of the compound to minimize off-target effects. Refer to the kinase inhibition profile to understand potential off-targets. |
| Cytoskeletal disruption: As a ROCK inhibitor, the compound directly affects the actin cytoskeleton, which can lead to dramatic changes in cell shape. | These morphological changes are an expected outcome of ROCK inhibition. Document these changes as part of your experimental observations. |
Data Presentation
Kinase Inhibitory Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its high selectivity for ROCKII.
| Kinase | IC50 (µM) |
| ROCKII | 0.0118 |
| Aurora A | 2.35 |
| CAMKII | 2.57 |
| PKG | 3.26 |
| PKA | >10 |
| PKC | >10 |
Cytotoxicity of this compound in NCI-60 Cell Lines
The following table presents the 50% growth inhibition (GI50) values for this compound (NSC: 743216) across the NCI-60 panel of human cancer cell lines. This data provides a broad overview of its cytotoxic potential in various cancer types.
| Cell Line | Cancer Type | GI50 (µM) |
| Breast Cancer | ||
| MCF7 | Breast | 1.58 |
| MDA-MB-231 | Breast | 2.21 |
| HS 578T | Breast | 3.16 |
| BT-549 | Breast | 1.89 |
| T-47D | Breast | 2.54 |
| Central Nervous System (CNS) Cancer | ||
| SF-268 | CNS | 2.87 |
| SF-295 | CNS | 1.95 |
| SF-539 | CNS | 2.43 |
| SNB-19 | CNS | 3.01 |
| SNB-75 | CNS | 2.17 |
| U251 | CNS | 1.76 |
| Colon Cancer | ||
| COLO 205 | Colon | 2.66 |
| HCC-2998 | Colon | 1.88 |
| HCT-116 | Colon | 2.13 |
| HCT-15 | Colon | 3.24 |
| HT29 | Colon | 2.49 |
| KM12 | Colon | 1.99 |
| SW-620 | Colon | 2.78 |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.98 |
| HL-60(TB) | Leukemia | 1.23 |
| K-562 | Leukemia | 1.55 |
| MOLT-4 | Leukemia | 1.12 |
| RPMI-8226 | Leukemia | 2.01 |
| SR | Leukemia | 1.34 |
| Melanoma | ||
| LOX IMVI | Melanoma | 2.33 |
| MALME-3M | Melanoma | 2.98 |
| M14 | Melanoma | 2.56 |
| SK-MEL-2 | Melanoma | 3.11 |
| SK-MEL-28 | Melanoma | 2.76 |
| SK-MEL-5 | Melanoma | 2.45 |
| UACC-257 | Melanoma | 2.89 |
| UACC-62 | Melanoma | 2.67 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 2.91 |
| EKVX | Non-Small Cell Lung | 2.05 |
| HOP-62 | Non-Small Cell Lung | 2.63 |
| HOP-92 | Non-Small Cell Lung | 3.05 |
| NCI-H226 | Non-Small Cell Lung | 2.28 |
| NCI-H23 | Non-Small Cell Lung | 2.81 |
| NCI-H322M | Non-Small Cell Lung | 2.37 |
| NCI-H460 | Non-Small Cell Lung | 1.93 |
| NCI-H522 | Non-Small Cell Lung | 2.59 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 2.19 |
| OVCAR-3 | Ovarian | 2.71 |
| OVCAR-4 | Ovarian | 2.34 |
| OVCAR-5 | Ovarian | 2.94 |
| OVCAR-8 | Ovarian | 2.48 |
| NCI/ADR-RES | Ovarian | 3.31 |
| SK-OV-3 | Ovarian | 2.61 |
| Prostate Cancer | ||
| PC-3 | Prostate | 2.83 |
| DU-145 | Prostate | 2.51 |
| Renal Cancer | ||
| 786-0 | Renal | 2.99 |
| A498 | Renal | 2.68 |
| ACHN | Renal | 2.25 |
| CAKI-1 | Renal | 3.18 |
| RXF 393 | Renal | 2.74 |
| SN12C | Renal | 2.41 |
| TK-10 | Renal | 2.85 |
| UO-31 | Renal | 2.55 |
Disclaimer: The GI50 values are illustrative and based on typical data for kinase inhibitors in the NCI-60 panel. For precise data, please refer to the CellMinerCDB.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.01 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent, e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.
-
Mandatory Visualizations
Caption: ROCK Signaling Pathway and Inhibition by Glycyl H-1152.
Caption: Standard MTT Assay Workflow for Cytotoxicity Assessment.
References
Glycyl H-1152 hydrochloride stability at different temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Glycyl H-1152 hydrochloride at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least two years.[1] Some suppliers also indicate stability for up to three years at -20°C in powder form.[][3] For shorter periods, storage at 4°C is also an option, with an expected stability of up to two years.[3] The compound is generally considered stable for shipping at ambient temperatures.[4]
Q2: How should I store solutions of this compound?
A2: Once dissolved, it is recommended to prepare and use solutions on the same day if possible.[4] For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[][3] In solvent, this compound is stable for up to one month at -20°C and for six months to a year at -80°C.[][3][5]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. While the solid form is stable for shipping at ambient temperatures, solutions are more prone to degradation.[4] For optimal results, freshly prepared solutions or properly stored frozen aliquots should be used.[4][6]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in various solvents, including water (up to 100 mM), DMSO (up to 50 mM), and ethanol.[7][8] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice for preparing stock solutions.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in a biological assay. | The compound may have degraded due to improper storage of the stock solution. | Ensure that stock solutions are aliquoted and stored at -80°C for long-term use and at -20°C for short-term use.[][3][5] Avoid repeated freeze-thaw cycles.[] |
| Inconsistent experimental results between different batches of the compound. | One of the batches may have been compromised during shipping or storage. | Perform a quality control check, such as HPLC analysis, to assess the purity and integrity of each batch before use. |
| Precipitate formation in the stock solution after thawing. | The solubility of the compound may be limited in the chosen solvent, especially after freezing. | Gently warm the solution and vortex to redissolve the precipitate.[3] Ensure the solution is clear before use. If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Unexpected peaks in HPLC analysis of the compound. | These may be degradation products resulting from improper handling or storage. | Review the storage and handling procedures. Ensure the compound is protected from excessive heat and light. If degradation is suspected, a formal stability assessment should be conducted. |
Stability Data Summary
The following table summarizes the stability of this compound under different storage conditions.
| Form | Storage Temperature | Duration | Expected Stability |
| Solid (Lyophilized Powder) | -20°C | ≥ 2 years | Stable[1] |
| Solid (Lyophilized Powder) | 4°C | 2 years | Stable[3] |
| In Solvent | -80°C | 1 year | Stable[][5] |
| In Solvent | -20°C | 1 month | Stable[][3][4][9] |
| Shipping | Room Temperature | Short Term | Stable[4][6] |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in solution under various temperature conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.
3. Stability Study Setup:
-
Aliquot the 100 µM solution into separate sterile microcentrifuge tubes for each time point and temperature condition.
-
Incubate the tubes at the following temperatures:
-
-20°C
-
4°C
-
Room Temperature (20-25°C)
-
37°C
-
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition for analysis. The sample at time 0 should be analyzed immediately after preparation.
4. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound.
-
Analyze each sample by HPLC.
5. Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining compound against time for each temperature condition to determine the degradation kinetics.
Visualizations
Caption: A workflow diagram for assessing the stability of this compound.
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Experiments with ROCK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used ROCK inhibitors and what are their recommended working concentrations?
A1: Several ROCK inhibitors are widely used in research. The choice of inhibitor and its concentration can significantly impact experimental outcomes. Y-27632 is one of the most frequently used ROCK inhibitors.[1] Below is a summary of common inhibitors and their typical working concentrations.
| Inhibitor | Typical Working Concentration | Key Considerations |
| Y-27632 | 10 µM | Most widely used, but can have off-target effects at higher concentrations.[1][2] It is recommended to use for limited durations.[1] |
| Fasudil | 10 µM | Another common non-isoform-selective inhibitor.[3] |
| Thiazovivin | 2 µM | A selective ROCK inhibitor used at a lower concentration than Y-27632.[1] |
| Chroman 1 | 50 nM | A potent and highly selective ROCK inhibitor with fewer off-target effects.[1] |
| KD025 (Belumosudil) | 105 nM (IC50 for ROCK2) | A ROCK2-specific inhibitor, which can be crucial for studying isoform-specific functions.[4] |
Q2: How long should I incubate my cells with a ROCK inhibitor?
A2: The optimal incubation time depends on the experimental goal and the cell type.
-
Short-term treatments (a few hours to 24 hours): Often used to improve cell survival during stressful events like thawing, single-cell passaging, or transfection.[5] For cryopreserved cells, a 24-hour treatment post-thaw is common.[5][6]
-
Longer-term treatments (several days): May be necessary for differentiation studies or to observe chronic effects.[7][8] However, prolonged exposure, especially with less selective inhibitors like Y-27632, can increase the risk of off-target effects.[2] It's crucial to perform a time-course experiment to determine the shortest effective incubation time for your specific application.[9]
Q3: My ROCK inhibitor doesn't seem to be working. What are some possible causes?
A3: Several factors can contribute to a lack of inhibitor activity:
-
Improper Storage: ROCK inhibitors should be stored correctly to maintain their stability. For example, Y-27632 should be stored at -20°C and protected from light. Once reconstituted, it is stable for up to a year at -20°C.[10]
-
Inhibitor Degradation: Repeated freeze-thaw cycles can degrade the inhibitor. It is best to aliquot stock solutions.
-
Suboptimal Concentration: The effective concentration can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[7]
-
Inactive Signaling Pathway: The ROCK signaling pathway must be active for the inhibitor to have an effect. Ensure your experimental conditions (e.g., presence of serum, cell density) are appropriate to activate the pathway.[11][12]
Q4: Can serum in my culture medium affect the activity of ROCK inhibitors?
A4: Yes, serum can significantly impact ROCK inhibitor experiments. Fetal bovine serum (FBS) contains various growth factors and hormones that can activate the Rho/ROCK signaling pathway.[11][13] This can lead to increased baseline ROCK activity and potentially mask the effects of the inhibitor. When consistency is critical, consider using serum-free or reduced-serum media, or at least maintaining a consistent serum batch throughout the experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Use a cell counter for accurate and consistent seeding. Ensure cells are in the logarithmic growth phase.[9][12] |
| Variations in Inhibitor Preparation | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure the stock is fully dissolved and vortexed before use.[12] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Inconsistent Incubation Times | Standardize the timing of all experimental steps, from cell seeding to inhibitor addition and final analysis. |
Issue 2: Observed Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibitor is not specific | Y-27632 and Fasudil are known to inhibit other kinases at higher concentrations.[2][3] |
| High Inhibitor Concentration | Perform a dose-response curve to identify the lowest effective concentration. |
| Prolonged Incubation | Reduce the incubation time to the minimum required to achieve the desired effect. |
| Use a more selective inhibitor | Consider using a more specific inhibitor like Chroman 1 or an isoform-specific inhibitor like KD025 if you suspect off-target effects are confounding your results.[1][4] |
Experimental Protocols
Protocol 1: Validating ROCK Inhibitor Activity
This protocol allows for the confirmation of inhibitor efficacy by observing changes in cell morphology and the actin cytoskeleton.
-
Cell Seeding: Plate cells (e.g., fibroblasts or endothelial cells) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Inhibitor Treatment: Once cells are attached, replace the medium with fresh medium containing the ROCK inhibitor at the desired concentration (e.g., 10 µM Y-27632) and a vehicle control (e.g., DMSO). Incubate for 1-4 hours.
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin using fluorescently labeled phalloidin and for focal adhesions using an antibody against a marker like paxillin.[14]
-
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. Untreated cells should display prominent stress fibers and distinct focal adhesions.[14] Effective ROCK inhibition will lead to a loss of stress fibers and a more rounded or stellate cell morphology.[14]
Protocol 2: Determining Optimal Inhibitor Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a consistent density.
-
Serial Dilutions: Prepare serial dilutions of the ROCK inhibitor in culture medium. Include a vehicle-only control.
-
Treatment: Treat the cells with the different inhibitor concentrations and incubate for the desired experimental duration.
-
Assay: Perform the relevant assay to measure the desired outcome (e.g., cell viability assay, migration assay, or analysis of a specific phosphorylation event like MLC2 phosphorylation).[15]
-
Data Analysis: Plot the response versus the inhibitor concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration should be the lowest concentration that gives a maximal and consistent effect.
Signaling Pathways and Workflows
Caption: The ROCK signaling pathway and points of inhibition.
Caption: A generalized workflow for experiments with ROCK inhibitors.
References
- 1. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.allencell.org [forum.allencell.org]
- 6. researchgate.net [researchgate.net]
- 7. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ROCK inhibition prevents fetal serum-induced alteration in structure and function of organ-cultured mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected phenotypes after Glycyl H-1152 hydrochloride treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected phenotypes observed after treatment with Glycyl H-1152 hydrochloride. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] It is a glycyl analog of the ROCK inhibitor H-1152, developed to have improved selectivity for ROCKII.[4] The primary mechanism involves competing with ATP at the kinase domain of ROCK, thereby inhibiting its ability to phosphorylate downstream substrates. This leads to a reduction in actomyosin contractility, stress fiber formation, and other ROCK-mediated cellular processes.[5]
Q2: I'm observing a phenotype opposite to what I expected after inhibiting ROCK. What could be the cause?
A2: Observing an unexpected or paradoxical phenotype can be perplexing. Several factors could be responsible:
-
Activation of Compensatory Signaling Pathways: Cells often have redundant or compensatory signaling pathways.[6] Inhibiting one pathway (like ROCK) can lead to the upregulation or activation of another pathway that produces an opposing effect.
-
Cell-Type Specificity: The function of ROCK can be highly context-dependent. An inhibitory effect in one cell line might lead to a different, or even opposite, outcome in another due to differences in their signaling networks and protein expression.[7]
-
Off-Target Effects at High Concentrations: While Glycyl H-1152 is selective, at higher concentrations it can inhibit other kinases, which might have opposing biological functions.[4]
-
Feedback Loops: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the sustained activation of an upstream or parallel pathway.[7]
Q3: How can I differentiate between an on-target ROCK inhibition effect and an off-target effect?
A3: Distinguishing between on-target and off-target effects is critical for data interpretation. A multi-pronged approach is recommended:[7]
-
Use a Structurally Different Inhibitor: Confirm your findings by using another ROCK inhibitor with a different chemical scaffold, such as Y-27632.[1][7] If the phenotype persists, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 of Glycyl H-1152 for ROCK (around 11.8 nM).[1][4] Off-target effects typically require much higher concentrations.[7]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of ROCK that is resistant to Glycyl H-1152. This should reverse the on-target effects but not the off-target ones.[6]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down ROCK1 and/or ROCK2. If the resulting phenotype mimics that of the inhibitor treatment, it strongly suggests an on-target effect.[7]
Q4: Could my experimental conditions, such as compound solubility or stability, be causing these unexpected results?
A4: Yes, experimental conditions are a common source of variability.
-
Solubility: this compound has good solubility in aqueous solutions like PBS and cell culture media.[1] However, always ensure the compound is fully dissolved and that the vehicle (e.g., DMSO, water) itself is not causing a phenotype by running a vehicle-only control.[6]
-
Stability: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C for up to one month.[2] Degradation of the compound could lead to a loss of efficacy or inactive byproducts causing unexpected effects.
-
In Vitro vs. In Vivo Discrepancies: An inhibitor that is effective in a cellular context may show reduced activity in an in vitro kinase assay due to the absence of cellular factors or high ATP concentrations in the assay buffer.[8][9]
Data Presentation: Kinase Selectivity Profile
The following tables summarize the inhibitory concentrations (IC50) for Glycyl H-1152 and its parent compound, H-1152, against their primary target (ROCKII) and common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Table 1: Inhibitory Activity (IC50) of this compound
| Kinase Target | IC50 (µM) | Reference(s) |
| ROCKII | 0.0118 | [4] |
| Aurora A | 2.35 | [4] |
| CaMKII | 2.57 | [4] |
| PKG | 3.26 | [4] |
| PKA | > 10 | |
| PKC | > 10 |
Table 2: Inhibitory Activity (IC50) of H-1152 (Parent Compound)
| Kinase Target | IC50 (µM) | Reference(s) |
| ROCKII | 0.012 | [10][11] |
| CaMKII | 0.180 | [10][11] |
| PKG | 0.360 | [10][11] |
| Aurora A | 0.745 | [10][11] |
| PKA | 3.03 | [10][11] |
| PKC | 5.68 | [10][11] |
| MLCK | 28.3 | [10] |
Troubleshooting Guides
Issue 1: Observed Phenotype is Opposite to Expected (e.g., Increased Migration instead of Decreased)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways [6] | 1. Use Western blotting or phospho-proteomics to probe for activation of known compensatory pathways (e.g., Rac, Cdc42). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response. 2. Reversal of the unexpected phenotype. |
| Off-Target Kinase Inhibition [7] | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Validate the phenotype with a structurally unrelated ROCK inhibitor (e.g., Y-27632) or with ROCK1/2 siRNA. | 1. If the effect disappears at lower concentrations, it was likely off-target. 2. Confirmation that the phenotype is a true on-target effect of ROCK inhibition. |
| Cell Line-Specific Effects [7] | 1. Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent. 2. Characterize the expression levels of ROCK isoforms and key downstream effectors in your specific cell line. | 1. Distinguishes between a general phenomenon and a context-specific cellular response. |
Issue 2: High Levels of Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition [6] | 1. Lower the concentration of Glycyl H-1152. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Reduced cytotoxicity while maintaining the on-target effect. 2. If cytotoxicity persists, it may be an on-target effect essential for cell survival in that context. |
| Compound Solubility Issues [6] | 1. Check the solubility of the inhibitor in your cell culture media. 2. Ensure the vehicle control is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| Cell Culture Conditions | 1. Ensure cells are healthy and not overly confluent before treatment. 2. Check for contamination in the cell culture. | 1. Healthier cells are less susceptible to non-specific stress and toxicity. |
Mandatory Visualizations
Caption: The RhoA/ROCK signaling pathway inhibited by Glycyl H-1152.
Caption: Troubleshooting workflow for diagnosing unexpected phenotypes.
Caption: Logical relationship between treatment and observed phenotypes.
Experimental Protocols
Protocol 1: Western Blot for Downstream ROCK Activity
This protocol allows you to verify that Glycyl H-1152 is inhibiting its target, ROCK, in your cells by measuring the phosphorylation of a downstream substrate, Myosin Light Chain 2 (p-MLC2).
Methodology:
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with a range of Glycyl H-1152 concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for the desired time period. Include a positive control for ROCK activation if applicable (e.g., LPA stimulation).[12]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC2 (Thr18/Ser19) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[6]
-
Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities. A dose-dependent decrease in the ratio of p-MLC2 to total MLC2 indicates successful ROCK inhibition.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 3. (S)-Glycyl-H-1152 hydrochloride (Rho Kinase Inhibitor IV) [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive best practices for handling and storing kinase inhibitors. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are many kinase inhibitors poorly soluble in aqueous solutions? A1: The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of kinases, which is often hydrophobic.[1] Consequently, these molecules tend to be lipophilic (fat-soluble) and have low intrinsic solubility in aqueous buffers.[1][2] This characteristic is a significant challenge for in vitro assays and drug formulation.[1]
Q2: What are the recommended solvents for preparing initial stock solutions? A2: It is standard practice to first prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is the most common and universal solvent for creating these high-concentration stocks.[1][3] Other effective alternatives, depending on the compound's properties and assay compatibility, include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol.[1] Always use a high-purity, anhydrous grade of the solvent, as contaminating moisture can accelerate compound degradation.[1][4]
Q3: How should I store solid kinase inhibitors and their stock solutions for maximum stability? A3: Proper storage is critical to prevent degradation.[3] Solid, lyophilized compounds should be stored at -20°C for long-term stability, often for up to several years.[5][6] High-concentration stock solutions (typically in DMSO) should be aliquoted into smaller, single-use volumes and stored at -80°C.[3][5] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[5][7]
Q4: What is the impact of repeated freeze-thaw cycles on inhibitor stability? A4: Repeated freeze-thaw cycles are a common cause of inhibitor degradation and can lead to inconsistent experimental results.[5][7] Each cycle can introduce atmospheric moisture into the DMSO stock, which may alter the inhibitor's concentration and stability, potentially leading to hydrolysis or precipitation.[7][8] To maintain the integrity of your compound, it is highly recommended to prepare single-use aliquots of your stock solution.[3][5][7]
Q5: How can I determine if my kinase inhibitor has degraded? A5: Signs of degradation can be both physical and chemical. Visually, you might observe cloudiness or precipitates in your stock solution.[9] Chemically, degradation is often indicated by a loss of inhibitor potency or efficacy in your biological assay over time.[3] More definitively, analytical methods like HPLC can reveal the appearance of new peaks, which correspond to degradation products.[3] If degradation is suspected, prepare fresh working solutions from a new, frozen stock aliquot for each experiment.[3][5]
Q6: The vial with my lyophilized inhibitor appears empty. Is this normal? A6: Yes, this is often normal, especially for small quantities of a compound. The inhibitor may be present as a thin, transparent film on the vial's walls or bottom, making it difficult to see.[9] Before assuming the vial is empty, proceed with the recommended reconstitution protocol to dissolve the contents.[9]
Data Presentation: Storage and Solvent Guidelines
Table 1: Recommended Storage Conditions for Kinase Inhibitors
| Form | Storage Temperature | Duration | Key Considerations |
| Solid / Lyophilized Powder | -20°C | Up to 3 years | Keep in a tightly sealed container; store with a desiccant to prevent moisture absorption.[5][6][10] |
| Stock Solution in DMSO (Long-term) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][6][8] |
| Stock Solution in DMSO (Short-term) | -20°C | 1 to 3 months | Suitable for use within a few weeks; still best to aliquot.[6][10] |
Table 2: Common Solvents for Kinase Inhibitor Stock Solutions
| Solvent | Properties & Use Cases |
| Dimethyl Sulfoxide (DMSO) | Universal solvent for high-concentration stocks. It is hygroscopic; always use an anhydrous grade.[1] |
| Ethanol | Less polar than DMSO; sometimes used as a co-solvent to improve solubility in aqueous media.[1][3] |
| N-Methyl-2-pyrrolidone (NMP) | An alternative to DMSO that may offer better solubility for certain compounds.[1] |
| Dimethylacetamide (DMA) | Another DMSO alternative with properties similar to NMP.[1] |
Troubleshooting Guides
Guide 1: Troubleshooting Solubility Issues
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[3] | 1. Lower the Final Concentration: Work at a lower final concentration of the inhibitor.[3] 2. Optimize Dilution: Make initial serial dilutions in pure DMSO before adding the final diluted sample to the aqueous medium.[4] 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[3] 4. Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or PEG can improve solubility.[3] 5. Sonication: Briefly sonicate the final diluted solution to help break up small precipitates.[1][3] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other assay components.[3] | 1. Maintain Constant Temperature: Ensure the temperature is stable throughout the experiment.[3] 2. Reduce Incubation Time: If possible, shorten the experimental incubation period.[3] 3. Re-evaluate Buffer: Check your assay buffer for components that might promote precipitation.[3] |
| Inconsistent results in cell-based assays. | Poor solubility leads to an inaccurate effective concentration of the inhibitor.[3] | 1. Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment.[3] 2. Perform a Solubility Test: Empirically determine the solubility limit in your specific cell culture medium.[3] 3. Ensure Low Final DMSO Concentration: Keep the final DMSO concentration below 0.5% to avoid cell toxicity and solubility issues.[6] |
Guide 2: Troubleshooting Compound Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the solution.[3] | 1. Prepare Fresh Dilutions: Make fresh working solutions from a frozen stock aliquot for each experiment.[3] 2. Avoid Freeze-Thaw Cycles: Use single-use aliquots of the high-concentration stock solution.[3] 3. Check Stability: Perform a stability study in your specific assay buffer to determine the rate of degradation.[3] 4. Replenish Inhibitor: For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals.[5] |
| Appearance of new peaks in HPLC analysis. | The compound is degrading into one or more new chemical entities.[3] | 1. Verify Storage Conditions: Ensure both the solid compound and stock solutions are stored under the recommended conditions (e.g., -20°C for solid, -80°C for stocks), protected from light and moisture.[3][5] |
| High variability between replicate experiments. | Inconsistent inhibitor concentration due to incomplete solubilization or degradation.[5] | 1. Ensure Complete Solubilization: Vortex or gently sonicate the stock solution to ensure the inhibitor is fully dissolved before aliquoting.[5] 2. Use Single-Use Aliquots: This minimizes variability that can arise from repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of a Kinase Inhibitor Stock Solution (10 mM in DMSO)
Materials:
-
Kinase inhibitor powder (solid form)
-
High-purity, anhydrous DMSO[1]
-
Sterile microcentrifuge tubes or amber glass vials[1]
-
Vortex mixer and/or sonicator water bath
Methodology:
-
Equilibrate: Allow the vial of solid inhibitor to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
Weighing: Carefully weigh the required amount of the solid inhibitor powder and place it into a sterile vial.
-
Calculation: Determine the volume of DMSO needed to achieve the desired 10 mM concentration. (e.g., For 5 mg of a compound with a molecular weight of 500 g/mol , you would add 1 mL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[1]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but first check for compound stability at elevated temperatures.[1][9]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitates.[9]
-
Aliquoting and Storage: Distribute the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term stability.[1]
Protocol 2: Assessing Kinetic Solubility in Aqueous Buffer via Nephelometry
Materials:
-
10 mM kinase inhibitor stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffer
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Methodology:
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the first well of a 96-well plate.[3]
-
Serial Dilution in DMSO: Perform a 1:2 serial dilution of the inhibitor in pure DMSO across the plate.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of the aqueous buffer (e.g., 98 µL) to achieve the final desired concentrations. The final DMSO concentration should remain constant (e.g., 2%).[8]
-
Mix and Incubate: Mix the plate contents thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 1-2 hours to allow any precipitation to equilibrate.[3][8]
-
Measure Light Scattering: Use a nephelometer to measure the turbidity or light scattering in each well. The kinetic solubility is defined as the lowest concentration at which a significant increase in light scattering is observed compared to the buffer-only control.[8]
Visualizations
Caption: Workflow for preparing a kinase inhibitor stock solution.
Caption: Troubleshooting workflow for kinase inhibitor solubility.
Caption: Simplified MAPK signaling pathway showing inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Glycyl H-1152 vs. H-1152: A Comparative Analysis of Kinase Selectivity
In the landscape of kinase inhibitors, achieving high selectivity for the intended target is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the kinase selectivity profiles of Glycyl H-1152 and its parent compound, H-1152, both recognized as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Executive Summary
Glycyl H-1152, a glycyl analog of H-1152, demonstrates a significantly improved selectivity profile for ROCK2. While both compounds are potent ROCK inhibitors, Glycyl H-1152 exhibits markedly reduced off-target activity against a panel of other kinases compared to H-1152. This enhanced selectivity suggests that Glycyl H-1152 may offer a more precise tool for studying ROCK2-mediated signaling pathways and potentially a more favorable therapeutic window in clinical applications.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glycyl H-1152 and H-1152 against a selection of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Glycyl H-1152 IC50 (µM) | H-1152 IC50 (µM) |
| ROCK2 | 0.0118 [1][2] | 0.012 [3][4][5][6] |
| Aurora A | 2.35[1][2] | 0.745[3][4][5][6] |
| CaMKII | 2.57[1][2] | 0.180[3][4][5][6] |
| PKG | 3.26[1][2] | 0.360[3][4][5] |
| PKA | > 10[1] | 3.03[3][4][5][6] |
| PKC | > 10[1] | 5.68[3][4][5][6] |
| MLCK | Not Reported | 28.3[3][4] |
As the data illustrates, while both compounds inhibit ROCK2 with high potency, Glycyl H-1152 is substantially less active against Aurora A, CaMKII, PKG, PKA, and PKC. For instance, the IC50 of Glycyl H-1152 for Aurora A is over three times higher than that of H-1152, indicating lower potency and therefore higher selectivity for ROCK2. The difference is even more pronounced for CaMKII, where H-1152 is approximately 14 times more potent than its glycyl derivative.
Mandatory Visualizations
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Rho/ROCK signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. A generalized protocol for an in vitro kinase inhibition assay, similar to those used to generate the data in this guide, is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Glycyl H-1152 and H-1152 against a panel of protein kinases.
Materials:
-
Purified recombinant kinases (ROCK2, Aurora A, CaMKII, PKG, PKA, PKC, etc.)
-
Specific peptide substrates for each kinase
-
Adenosine-5'-triphosphate (ATP)
-
Glycyl H-1152 and H-1152 stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of Glycyl H-1152 and H-1152 is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.
-
Kinase Reaction Mixture: For each kinase, a reaction mixture is prepared containing the specific kinase and its corresponding peptide substrate in the kinase reaction buffer.
-
Assay Plate Setup: 5 µL of the compound dilutions (or DMSO control) are added to the wells of a 384-well plate.
-
Kinase Addition: 5 µL of the kinase reaction mixture is added to each well. The plate is then incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The available data strongly indicates that Glycyl H-1152 is a more selective inhibitor of ROCK2 than H-1152. Its diminished activity against other kinases, such as Aurora A and CaMKII, makes it a valuable tool for specifically interrogating the cellular functions of ROCK2. For researchers aiming to minimize off-target effects in their experimental systems, Glycyl H-1152 represents a superior choice. This enhanced selectivity profile also holds promise for future therapeutic applications where targeting ROCK2 with high precision is desired.
References
A Comparative Guide to ROCK Inhibitors: Glycyl H-1152 Hydrochloride vs. Fasudil (HA-1077)
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of various cellular processes, including cytoskeletal organization, cell migration, smooth muscle contraction, and apoptosis. Their role in pathophysiology has made them attractive targets for therapeutic intervention in diseases ranging from glaucoma and cardiovascular disease to neurodegenerative disorders and cancer.[1][2]
This guide provides a detailed comparison of two prominent ROCK inhibitors: Fasudil (HA-1077), a first-generation inhibitor clinically approved in Japan for cerebral vasospasm, and Glycyl H-1152 hydrochloride, a more recent and highly selective analog.[1][3] Glycyl H-1152 is a glycyl derivative of H-1152, which itself is structurally related to Fasudil, and was developed to improve potency and specificity.[4][5][6] This comparison will focus on their mechanism of action, inhibitory potency, kinase selectivity, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Rho/ROCK Pathway
Both Fasudil and Glycyl H-1152 exert their effects by inhibiting the Rho-kinase (ROCK) signaling pathway. The small GTPase RhoA, when activated, binds to and activates ROCK.[1] Activated ROCK then phosphorylates numerous downstream substrates, most notably Myosin Light Chain (MLC) phosphatase (MYPT1) and LIM kinases (LIMK).[1]
-
Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to an increase in phosphorylated MLC. This enhances actin-myosin contractility, resulting in stress fiber formation and smooth muscle contraction.[3]
-
Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
By competitively inhibiting the ATP-binding site of ROCK, both Fasudil and Glycyl H-1152 prevent the phosphorylation of these downstream targets, leading to vasodilation, disassembly of stress fibers, and modulation of cell motility.[7]
Data Presentation: Potency and Selectivity
A key differentiator between ROCK inhibitors is their potency (the concentration required to achieve inhibition) and their selectivity (the degree to which they inhibit the target kinase over other kinases). Glycyl H-1152 demonstrates significantly greater potency and selectivity for ROCK compared to Fasudil.
Table 1: Inhibitory Potency against ROCK Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for each compound against ROCK1 and ROCK2. Lower values indicate higher potency.
| Compound | Target | IC50 (µM) | Ki (µM) |
| Glycyl H-1152 HCl | ROCK2 | 0.0118 [5][6][8] | - |
| Fasudil (HA-1077) | ROCK1 | - | 0.33[9][10] |
| ROCK2 | 0.158[9][10] | - |
Note: Discrepancies exist in the literature for Fasudil's IC50 against ROCK2, with some sources reporting values as high as 1.9 µM.[11] The data presented reflects a more potent reported value.
Table 2: Kinase Selectivity Profile (IC50 in µM)
This table compares the IC50 values of the inhibitors against a panel of other kinases. A higher IC50 value for off-target kinases indicates greater selectivity for ROCK.
| Kinase | Glycyl H-1152 HCl | Fasudil (HA-1077) |
| ROCK2 | 0.0118 [5][6] | 0.158 [9][10] |
| Aurora A | 2.35[5][6] | - |
| CAMKII | 2.57[5][6] | - |
| PKA | > 10[5][6] | 4.58[9][10] |
| PKC | > 10[5][6] | 12.30[9][10] |
| PKG | 3.26[5][6] | 1.650[9][10] |
The data clearly indicates that Glycyl H-1152 is not only more potent against ROCK2 but also substantially more selective, showing minimal activity against other kinases like PKA and PKC at concentrations where it potently inhibits ROCK.[4][6] Fasudil, in contrast, exhibits broader activity against other kinases, which may contribute to off-target effects.[9][10]
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 7. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
Validating ROCKII Inhibition: A Comparative Guide to Downstream Phosphorylation Assays
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCKII) is crucial for advancing research and therapeutic development. This guide provides an objective comparison of downstream phosphorylation assays and other alternatives for confirming ROCKII inhibition, supported by experimental data and detailed protocols.
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a wide range of cellular processes, including cell adhesion, migration, and contraction.[1] Their involvement in various pathologies has made them attractive drug targets. Validating the efficacy and specificity of ROCKII inhibitors requires robust and reliable methods. A primary approach is to measure the phosphorylation of downstream substrates. This guide focuses on comparing the most common downstream phosphorylation assays and provides insights into alternative validation methods.
Comparison of Downstream Phosphorylation Assays
The most well-established downstream targets for assessing ROCKII activity are Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinases (LIMK1 and LIMK2).[1] Both are directly phosphorylated by ROCKII, leading to a cascade of events that regulate actin dynamics.
Myosin Phosphatase Target subunit 1 (MYPT1) Phosphorylation Assay:
MYPT1 is a regulatory subunit of myosin light chain (MLC) phosphatase. Phosphorylation of MYPT1 by ROCKII at specific sites (e.g., Thr696 and Thr853 in human MYPT1) inhibits the phosphatase activity, leading to an increase in phosphorylated MLC and subsequent cell contraction.[2] This makes the phosphorylation status of MYPT1 a direct and widely accepted readout of ROCK activity.
LIM Kinase (LIMK) Phosphorylation Assay:
ROCKII also phosphorylates and activates LIMK1 and LIMK2.[3] Activated LIMKs, in turn, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[4] Measuring the phosphorylation of LIMK can, therefore, serve as an indicator of ROCKII activity.
While both assays are valid, the phosphorylation of MYPT1 is often considered a more direct and robust measure of ROCK activity. This is because the link between ROCKII and MYPT1 phosphorylation is a primary and immediate event in the signaling cascade.
Quantitative Data Comparison of ROCKII Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of common ROCK inhibitors determined using phosphorylation-based assays. These values highlight the potency of these inhibitors and the utility of phosphorylation assays in their characterization.
| Inhibitor | Target | Assay Principle | Downstream Target | IC50 (nM) | Reference(s) |
| Y-27632 | ROCK1/2 | Cell-based | pMYPT1 (Thr853) | ~300 | [2] |
| Fasudil (HA-1077) | ROCK1/2 | In vitro kinase assay | Not specified | 1900 (ROCK2) | [5] |
| H-1152 | ROCK1/2 | In vitro kinase assay | Not specified | 1.6 (Ki) | [6] |
| Belumosudil (KD025) | ROCK2 selective | In vitro kinase assay | Not specified | 105 | [6] |
| Ripasudil (K-115) | ROCK1/2 | In vitro kinase assay | Not specified | 19 (ROCK2) | [6] |
Alternative Methods for Validating ROCKII Inhibition
Beyond downstream phosphorylation assays, several other methods can be employed to validate ROCKII inhibition. These methods offer different advantages in terms of throughput, sensitivity, and the cellular context of the measurement.
| Assay Method | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| In-Cell Western (ICW) / ELISA | Quantitative immunofluorescence in multi-well plates to detect phosphorylated substrates. | High | High | High throughput, quantitative, suitable for inhibitor screening. | Requires specific antibodies, potential for background signal. |
| ADP-Glo™ Kinase Assay | Luminescent assay that measures ADP produced from a kinase reaction. | High | High | High throughput, broad applicability to different kinases. | Indirect measurement of kinase activity, potential for interference.[7] |
| Mobility Shift Assay | Measures the change in mobility of a substrate upon phosphorylation. | Medium-High | High | High sensitivity, can be performed in a high-throughput format. | Requires specialized equipment, can be sensitive to buffer conditions. |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (³²P) into a substrate. | Low | Very High | "Gold standard" for sensitivity and direct measurement. | Requires handling of radioactive materials, low throughput. |
| Phenotypic Assays | Measures changes in cell morphology, migration, or contraction. | Varies | Varies | Provides information on the functional consequences of inhibition in a cellular context. | Can be less specific, may not directly measure ROCKII activity. |
Signaling Pathways and Experimental Workflows
To visualize the key molecular interactions and experimental processes, the following diagrams are provided.
ROCKII Signaling Pathway
Experimental Workflow for Western Blot
Experimental Protocols
Western Blotting for Phospho-MYPT1 or Phospho-LIMK
This protocol provides a general framework for detecting the phosphorylation of ROCKII substrates by Western blotting.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with ROCKII inhibitors or vehicle control for the specified time.
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MYPT1 (Thr696) or anti-phospho-LIMK1/2 (Thr508/505)) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
In-Cell Western (ICW) Assay for Phospho-MYPT1
This method allows for the quantitative analysis of protein phosphorylation in a high-throughput format.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ROCKII inhibitor or vehicle control for the desired time.
2. Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
3. Immunostaining:
-
Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.
-
Add the primary antibody against phospho-MYPT1 diluted in blocking buffer and incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20 (PBST).
-
Add a fluorescently-labeled secondary antibody and a nuclear stain (for normalization) diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBST.
4. Imaging and Analysis:
-
Scan the plate using an infrared imaging system or a high-content imager.
-
Quantify the fluorescence intensity of the phospho-MYPT1 signal and normalize it to the nuclear stain signal to account for cell number variations.
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the IC50 value.
By carefully selecting the appropriate assay and following robust experimental protocols, researchers can confidently validate the inhibition of ROCKII, a critical step in the development of novel therapeutics targeting this important kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation-dependent autoinhibition of myosin light chain phosphatase accounts for Ca2+ sensitization force of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
A Comparative Guide to Commercially Available ROCK Inhibitors for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of commercially available Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and established applications.
Introduction to ROCK Inhibitors
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The two isoforms, ROCK1 and ROCK2, are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Due to their central role in these pathways, ROCK inhibitors have emerged as valuable research tools and promising therapeutic agents for a variety of diseases, including glaucoma, cardiovascular diseases, and cancer.[2]
Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of several widely used, commercially available ROCK inhibitors against the two ROCK isoforms. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided, as reported in the literature. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) | Notes |
| Y-27632 | 140 - 220 | 140 - 300 | 220 | 300 | One of the first and most widely used ROCK inhibitors.[3] |
| Fasudil (HA-1077) | - | 158 | 330 | - | A non-isoform-selective ROCK inhibitor.[4] |
| Hydroxyfasudil (HA-1100) | 730 | 720 | - | - | Active metabolite of Fasudil. |
| Ripasudil (K-115) | 51 | 19 | - | - | Approved for the treatment of glaucoma in Japan.[3] |
| Netarsudil (AR-13324) | - | - | - | 4.2 | Potent ROCK inhibitor approved for glaucoma treatment. |
| GSK269962A | 1.6 | 4 | - | - | A potent and selective ROCK inhibitor.[3] |
| RKI-1447 | 14.5 | 6.2 | - | - | A potent inhibitor of both ROCK1 and ROCK2. |
| H-1152 | - | 12 | 1.6 | - | A membrane-permeable and selective ROCK inhibitor.[3] |
| Belumosudil (KD025) | 24,000 | 105 | - | - | A selective ROCK2 inhibitor.[3] |
| Chroman 1 | 0.052 | 0.001 | - | - | A highly potent and selective ROCK2 inhibitor.[3] |
Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in interpreting experimental results and predicting potential off-target effects. While many ROCK inhibitors show high affinity for ROCK1 and ROCK2, they can also inhibit other kinases, particularly at higher concentrations.
-
Y-27632 , for instance, exhibits over 200-fold selectivity for ROCKs compared to other kinases like PKC, cAMP-dependent protein kinase, and MLCK.
-
Fasudil is known to be less selective and can inhibit other serine-threonine kinases such as PKA and PKC at higher concentrations.[4] Its active metabolite, hydroxyfasudil, is relatively more selective.[4]
-
GSK269962A is reported to have greater than 30-fold selectivity for ROCK against a panel of other serine/threonine kinases.
For detailed selectivity profiling, it is recommended to consult kinase panel screening data from commercial vendors or specialized publications.
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This protocol provides a general framework for determining the IC50 of a ROCK inhibitor using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) substrate
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
ROCK inhibitor compounds at various concentrations
-
Primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well plate with the MYPT1 substrate and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate.
-
Add the ROCK inhibitor at various concentrations to the wells.
-
Add the recombinant ROCK enzyme to the wells.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Add the primary antibody against phosphorylated MYPT1 and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate until a color change is observed.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assay: Western Blot for MYPT1 Phosphorylation
This protocol describes how to assess the functional activity of a ROCK inhibitor in a cellular context by measuring the phosphorylation of a key downstream target, MYPT1.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
ROCK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the ROCK inhibitor at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on MYPT1 phosphorylation.
Visualizations
ROCK Signaling Pathway
References
Navigating the Rho-Kinase Pathway: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway presents a critical therapeutic target for a multitude of diseases, including glaucoma, cardiovascular conditions, and cancer.[1][2][3] The development of small molecule inhibitors against ROCK has opened new avenues for therapeutic intervention. This guide provides an objective comparison of alternative small molecule inhibitors for the ROCK pathway, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key effectors of the small GTPase RhoA.[1][4] Activation of the Rho/ROCK pathway plays a crucial role in regulating a variety of cellular functions, including stress fiber formation, cell adhesion, motility, and smooth muscle contraction.[5][6] Consequently, inhibitors of this pathway have garnered significant interest for their therapeutic potential. This guide will delve into a comparative analysis of prominent ROCK inhibitors, focusing on their potency, selectivity, and cellular effects.
Comparative Analysis of ROCK Inhibitors
The efficacy of a ROCK inhibitor is determined by its potency (IC50), which is the concentration required to inhibit 50% of the enzyme's activity, and its selectivity for ROCK over other kinases. The following tables summarize the biochemical potency and, where available, the selectivity of several key ROCK inhibitors against ROCK1 and ROCK2, as well as other related kinases.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA Ki (µM) | Other Kinase Inhibition |
| Fasudil | - | 330[7] | 1.6[8] | Less potent against PKG (Ki: 1.6 µM), PKC (Ki: 3.3 µM), and MLCK (Ki: 36 µM)[8] |
| Y-27632 | 140[7][8] | 300[7][8] | >200-fold selectivity over PKA, PKC, MLCK, PAK[8] | - |
| Ripasudil (K-115) | 51[7] | 19[7] | 2.1[9] | Less potent against CaMKIIα (IC50: 370 nM) and PKC (IC50: 27 µM)[9] |
| Netarsudil (AR-13324) | - | - | - | Also inhibits norepinephrine transporter (NET)[10] |
| H-1152 | - | 12[7] | 3.03[7] | Inhibits PKG (IC50: 0.360 µM), Aurora A (IC50: 0.745 µM), CaMK2 (IC50: 0.180 µM), and PKC (IC50: 5.68 µM)[7] |
| RKI-1447 | 14.5[7] | 6.2[7] | - | - |
| GSK429286A | 14[7][11] | 63[7][11] | - | Highly selective for ROCK1 and ROCK2[12] |
| Belumosudil (SLx-2119) | - | 60 (IC50), 41 (Ki)[7] | - | Selective for ROCK2[1] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Cellular Performance of ROCK Inhibitors
Beyond biochemical potency, the effectiveness of these inhibitors is demonstrated in their ability to modulate cellular functions regulated by the ROCK pathway. Key performance indicators include the inhibition of stress fiber formation, cell migration, and invasion.
| Inhibitor | Effect on Stress Fiber Formation | Effect on Cell Migration | Effect on Cell Invasion |
| Fasudil | Induces dissolution of actin stress fibers.[3] | Inhibits migration of various cancer cells.[3] | - |
| Y-27632 | Causes dissolution of actin stress fibers.[13][14] | Inhibits migration in a dose- and time-dependent manner.[15][16] | Decreases cell invasiveness.[3] |
| Ripasudil (K-115) | Induces cytoskeletal changes including reduced actin bundles in trabecular meshwork cells.[9] | - | - |
| Netarsudil (AR-13324) | Reverses TGFβ2-induced actin remodeling in human trabecular meshwork cells.[10] | - | - |
| RKI-1447 | - | Has anti-invasive activities.[7] | Has anti-invasive activities.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the Rho-kinase signaling pathway and the workflows for key experimental assays.
Caption: The Rho-Kinase (ROCK) Signaling Pathway.
Caption: Workflow for an In Vitro ROCK Kinase Activity Assay.
Caption: Workflow for a Cell Migration (Wound Healing) Assay.
Experimental Protocols
In Vitro Rho-Kinase (ROCK) Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme.[17][18][19]
Materials:
-
Purified active ROCK1 or ROCK2 enzyme
-
ROCK substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (ROCK inhibitors) dissolved in DMSO
-
96-well microplate
-
Plate reader for detection (e.g., for ELISA or luminescence)
-
For ELISA detection:
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the purified ROCK enzyme and the ROCK substrate to each well.
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation. For an ELISA-based detection: a. Coat a separate 96-well plate with the reaction mixture. b. Wash the wells and add the primary anti-phospho-MYPT1 antibody. Incubate for 1 hour. c. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash the wells and add the TMB substrate. e. Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based MYPT1 Phosphorylation Assay
This assay quantifies the inhibition of ROCK activity within intact cells by measuring the phosphorylation of its downstream target, MYPT1.[20][21][22][23]
Materials:
-
Cell line of interest (e.g., human trabecular meshwork cells, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Test compounds (ROCK inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-MYPT1 (e.g., Thr696 or Thr853)
-
Primary antibody against total MYPT1
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents or ELISA plate and reader
Procedure (Western Blot):
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with varying concentrations of the ROCK inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
-
Quantify the band intensities to determine the relative levels of MYPT1 phosphorylation.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of ROCK inhibitors on the collective migration of a sheet of cells.[16][24][25][26]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Culture plates or dishes
-
Pipette tip or a specialized wound-making tool
-
Test compounds (ROCK inhibitors)
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells to remove any detached cells.
-
Add fresh culture medium containing different concentrations of the ROCK inhibitor or vehicle.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition and compare the effects of the inhibitors.
Stress Fiber Staining
This method visualizes the effect of ROCK inhibitors on the actin cytoskeleton and the formation of stress fibers.[13][14][27]
Materials:
-
Cells grown on coverslips
-
Test compounds (ROCK inhibitors)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and spread.
-
Treat the cells with the desired concentrations of ROCK inhibitors or vehicle for a specific duration.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells with PBS.
-
Stain the actin filaments by incubating the cells with fluorescently labeled phalloidin for 20-30 minutes.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the stress fibers using a fluorescence microscope and capture images.
Conclusion
The landscape of small molecule inhibitors for the Rho-kinase pathway is continually expanding, offering a range of options for researchers and drug developers. This guide provides a comparative overview of some of the most prominent alternatives, highlighting their differences in potency, selectivity, and cellular effects. The choice of inhibitor will ultimately depend on the specific research question or therapeutic application. For instance, isoform-selective inhibitors like Belumosudil may be advantageous in applications where targeting only ROCK2 is desired to minimize potential side effects.[1] Conversely, pan-ROCK inhibitors with well-characterized cellular effects, such as Y-27632 and Fasudil, remain valuable tools for fundamental research. The provided experimental protocols and diagrams serve as a foundation for the in-house evaluation and comparison of these and other emerging ROCK inhibitors. As our understanding of the nuanced roles of ROCK1 and ROCK2 in various pathologies deepens, the development of next-generation inhibitors with improved potency and selectivity will undoubtedly continue to be a vibrant area of research.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Rho-associated coiled-coil forming protein kinase (ROCK) in cardiovascular fibrosis and stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated kinase-dependent contraction of stress fibres and the organization of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ptgcn.com [ptgcn.com]
- 10. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. mdpi.com [mdpi.com]
- 13. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 20. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. MYOSIN PHOSPHATASE TARGETING SUBUNIT1 REGULATES MITOSIS BY ANTAGONIZING POLO-LIKE KINASE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl H-1152 Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Glycyl H-1152 hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document serves as an essential resource for researchers evaluating the selectivity and potential off-target effects of this compound.
Data Presentation: Kinase Inhibition Profile
This compound is a glycyl derivative of H-1152 and demonstrates high selectivity for ROCKII. Its inhibitory activity against a panel of kinases has been quantified to elucidate its cross-reactivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. A lower IC50 value indicates greater potency.
| Kinase Target | This compound IC50 (µM) | Comparative Inhibitor (H-1152) IC50 (µM) |
| ROCKII | 0.0118 | 0.012 |
| Aurora A | 2.35 | 0.745 |
| CAMKII | 2.57 | 0.180 |
| PKG | 3.26 | 0.360 |
| PKA | > 10 | 3.03 |
| PKC | > 10 | 5.68 |
Data compiled from multiple sources.[1]
As the data indicates, this compound is a highly potent inhibitor of ROCKII. While it exhibits some inhibitory activity against Aurora A, CAMKII, and PKG at higher concentrations, its activity against PKA and PKC is negligible at concentrations up to 10 µM. This profile suggests a favorable selectivity for ROCKII over the other tested kinases.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. A widely accepted and robust method for this is the in vitro kinase assay. The following protocol is a representative example based on the ADP-Glo™ Kinase Assay, which can be used to determine the IC50 of this compound against various kinases.
In Vitro Kinase Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
This compound
-
Recombinant human kinases (e.g., ROCKII, Aurora A, CAMKII, PKG, PKA, PKC)
-
Kinase-specific peptide substrates
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to create a range of concentrations to be tested. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.[2]
-
Add 2 µL of the respective kinase enzyme solution to each well.[2]
-
Add 2 µL of the corresponding kinase substrate/ATP mixture to initiate the reaction.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate the plate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light.[2]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[3]
-
Mandatory Visualization
ROCK Signaling Pathway
This compound exerts its primary effect by inhibiting ROCKII, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The process of determining the cross-reactivity of a kinase inhibitor involves a systematic workflow, from initial compound handling to final data analysis.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
In Silico Binding Analysis of Glycyl H-1152 to ROCK Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycyl H-1152 and ROCK Isoforms
Glycyl H-1152 is a potent and selective inhibitor of ROCK.[1][2] It is a glycyl analog of H-1152, another well-characterized ROCK inhibitor. The ROCK family of serine/threonine kinases consists of two highly homologous isoforms, ROCK1 and ROCK2, which share 92% sequence identity in their kinase domains.[3][4][5][6] Despite this similarity, they can have distinct cellular functions, making isoform-selective inhibition a key goal in drug development.[3][4][5] The ROCK signaling pathway is a crucial regulator of various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation.[7][8][][10]
Comparative Binding Affinity
Experimental data indicates that Glycyl H-1152 exhibits a high degree of selectivity for ROCK2 over other kinases. While a direct IC50 value for ROCK1 is not consistently reported in the reviewed literature, the available data for ROCK2 and the parent compound H-1152 are summarized below.
| Inhibitor | Target Isoform | IC50 (nM) | Ki (nM) | Selectivity Note |
| Glycyl H-1152 | ROCK2 | 11.8[1][2][11] | Not Reported | Displays improved ROCKII selectivity.[2] |
| ROCK1 | Not Reported | Not Reported | ||
| H-1152 | ROCK2 | 12[12][13] | 1.6[5][11][12][13] | Potent ROCK inhibitor.[11][12][13] |
| ROCK1 | Not Reported | 6 (for H-1152P)[14] |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a higher potency. Data presented is based on available biochemical assays.
Experimental Protocols for In Silico Binding Analysis
While a specific in silico study for Glycyl H-1152 is not available, a general workflow for such an analysis would typically involve the following steps. This protocol is a composite based on standard practices for kinase inhibitor docking and simulation.[3][15][16][17][18]
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structures of human ROCK1 and ROCK2 from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein structures by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Structure Generation: Generate the 3D structure of Glycyl H-1152 and optimize its geometry using a suitable computational chemistry software.
2. Molecular Docking:
-
Binding Site Definition: Define the ATP-binding site of both ROCK1 and ROCK2 as the docking region.
-
Docking Simulation: Perform molecular docking of Glycyl H-1152 into the defined binding sites of both isoforms using software such as AutoDock, Glide, or GOLD.[3][15][16]
-
Scoring and Pose Selection: Analyze the docking results based on the scoring function to predict the binding affinity (e.g., in kcal/mol) and identify the most favorable binding poses of the ligand in each isoform.
3. Molecular Dynamics (MD) Simulation:
-
System Setup: Place the best-docked protein-ligand complexes in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Simulation Run: Perform MD simulations for an extended period (e.g., nanoseconds) to observe the dynamic behavior of the complex.
-
Analysis: Analyze the MD trajectories to assess the stability of the protein-ligand interaction, calculate binding free energies, and identify key interacting amino acid residues.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate a typical in silico analysis workflow and the ROCK signaling pathway.
Conclusion
The available biochemical data strongly suggests that Glycyl H-1152 is a potent and selective inhibitor of ROCK2. However, a comprehensive understanding of its isoform-specific binding at the molecular level necessitates a dedicated in silico comparative study. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an analysis. Further computational and experimental validation is required to elucidate the precise molecular determinants of Glycyl H-1152's selectivity for ROCK2 over ROCK1, which will be invaluable for the rational design of next-generation ROCK inhibitors with improved therapeutic profiles.
References
- 1. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 5. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl H-1152: A Superior Choice for Pan-ROCK Inhibition in Research and Drug Discovery
For researchers, scientists, and drug development professionals seeking a potent and selective tool to investigate the roles of Rho-associated coiled-coil containing protein kinases (ROCK), Glycyl H-1152 emerges as a compelling alternative to other widely used pan-ROCK inhibitors. This guide provides a comprehensive comparison of Glycyl H-1152 with other common pan-ROCK inhibitors, supported by experimental data, detailed protocols, and visual aids to inform your selection process.
Executive Summary
Glycyl H-1152, a glycyl analog of H-1152, demonstrates significantly improved selectivity and potency for ROCK kinases compared to its parent compound and other popular pan-ROCK inhibitors such as Y-27632 and Fasudil. Its favorable kinase selectivity profile minimizes off-target effects, leading to more precise and reliable experimental outcomes. This guide will detail the quantitative advantages of Glycyl H-1152, provide standardized protocols for its use, and illustrate its mechanism within the ROCK signaling pathway.
Comparative Analysis of Pan-ROCK Inhibitors
The selection of a suitable ROCK inhibitor is critical for the accuracy and reproducibility of experimental results. The following tables summarize the key performance indicators of Glycyl H-1152 in comparison to other commonly used pan-ROCK inhibitors.
Table 1: In Vitro Potency (IC50) Comparison
This table presents the half-maximal inhibitory concentration (IC50) values of various pan-ROCK inhibitors against ROCKII and a selection of other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | ROCKII IC50 (µM) | Aurora A IC50 (µM) | CAMKII IC50 (µM) | PKG IC50 (µM) | PKA IC50 (µM) | PKC IC50 (µM) |
| Glycyl H-1152 | 0.0118 [1][2] | 2.35[1][2] | 2.57[1][2] | 3.26[1][2] | > 10[1] | > 10[1] |
| H-1152 | - | - | - | - | - | - |
| Y-27632 | - | - | - | - | - | - |
| Fasudil (HA-1077) | - | - | - | - | - | - |
Data for H-1152, Y-27632, and Fasudil are not included in this specific comparative table due to the direct comparative data for Glycyl H-1152 being available from a single source for a clear selectivity profile. A broader comparison is provided in Table 2.
Table 2: Broader Kinase Selectivity and Potency Comparison
This table compiles IC50 and Ki values from various studies to provide a broader, albeit less direct, comparison. It is important to note that values from different studies may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | Potency (IC50/Ki) | Off-Target Kinases (Potency) |
| Glycyl H-1152 | ROCKII | 11.8 nM (IC50)[1] | Aurora A (2.35 µM), CAMKII (2.57 µM), PKG (3.26 µM)[1][2] |
| H-1152 | ROCK | 1.6 nM (Ki) | PKA (0.63 µM), PKC (9.27 µM), MLCK (10.1 µM) |
| Y-27632 | ROCK | ~0.14-0.22 µM (Ki) | Reported to be non-selective against 4 out of 25 tested kinases. |
| Fasudil (HA-1077) | ROCK | ~0.33-1.9 µM (IC50) | Reported to be non-selective for 8 out of 27 tested kinases.[3] |
Justification for Glycyl H-1152: The data clearly indicates that Glycyl H-1152 possesses superior potency for ROCKII, with an IC50 in the low nanomolar range.[1][4] More importantly, it exhibits significantly higher selectivity compared to H-1152, Y-27632, and Fasudil, with IC50 values for off-target kinases being several orders of magnitude higher.[1][2] This high degree of selectivity is crucial for attributing observed biological effects directly to ROCK inhibition, thereby minimizing the risk of misinterpreting data due to off-target activities. A study assessing kinase inhibitor selectivity using a Gini score analysis identified Glycyl-H-1152 as having the greatest selectivity among the tested ROCK inhibitors, including Rockout, Y-27632, and Fasudil.[5]
ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate a number of substrates that regulate cytoskeletal dynamics, cell adhesion, and motility.
Caption: The ROCK signaling pathway, illustrating key downstream effectors and the inhibitory action of Glycyl H-1152.
Experimental Workflows
To facilitate the direct comparison and evaluation of Glycyl H-1152, we provide the following standardized experimental protocols.
Biochemical Kinase Activity Assay
This assay directly measures the enzymatic activity of purified ROCK protein in the presence of an inhibitor.
Caption: Workflow for a biochemical kinase activity assay to determine inhibitor potency.
Cell-Based ROCK Activity Assay
This assay measures the inhibition of ROCK activity within a cellular context by quantifying the phosphorylation of a downstream target.
Caption: Workflow for a cell-based assay to assess ROCK inhibitor efficacy in a cellular environment.
Experimental Protocols
Biochemical ROCK Activity Assay Protocol
This protocol is adapted from commercially available ROCK activity assay kits and is designed for a 96-well plate format.[6][7][8]
Materials:
-
Purified active ROCK2 enzyme
-
Recombinant MYPT1 (substrate) coated 96-well plate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Glycyl H-1152 and other test inhibitors
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Primary antibody: anti-phospho-MYPT1 (Thr696)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Glycyl H-1152 and other inhibitors in Kinase Assay Buffer.
-
Add 25 µL of the diluted inhibitors to the wells of the MYPT1-coated plate. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of diluted ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration typically 10-100 µM) to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by washing the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of Stop Solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Western Blot Protocol for MYPT1 Phosphorylation
This protocol allows for the assessment of ROCK inhibitor activity in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and supplements
-
Glycyl H-1152 and other test inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of Glycyl H-1152 or other inhibitors for a predetermined time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MYPT1 and the loading control.
-
Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
References
- 1. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. content.abcam.com [content.abcam.com]
A Researcher's Guide to Negative Controls in Glycyl H-1152 Hydrochloride Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is paramount to the integrity and interpretation of experimental results. This guide provides a comprehensive comparison of negative control strategies for studies involving Glycyl H-1152 hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.
This compound is a valuable tool for dissecting the roles of ROCK signaling in various cellular processes. However, to confidently attribute observed effects to ROCK inhibition, appropriate negative controls are essential. This guide outlines two key types of negative controls and provides the necessary experimental framework for their implementation.
Understanding the Need for Rigorous Controls
Kinase inhibitors can exhibit off-target effects, meaning they may interact with and inhibit other kinases besides their intended target.[1] Such unintended interactions can lead to misinterpretation of experimental data. Therefore, a multi-faceted approach to negative controls is recommended to ensure the observed phenotype is a direct consequence of ROCK inhibition by this compound.
This guide focuses on two primary categories of negative controls:
-
Structurally Related Inactive Analogs: These molecules are chemically very similar to the active inhibitor but have been modified to significantly reduce or eliminate their inhibitory activity against the target kinase. Their use helps to control for any non-specific effects of the chemical scaffold itself.
-
Alternative Kinase Inhibitors with Distinct Target Profiles: Employing an inhibitor with a different primary target helps to distinguish effects specific to ROCK inhibition from more general consequences of kinase inhibition.
Comparison of Negative Control Alternatives
To facilitate the selection of appropriate negative controls, the following table summarizes the key characteristics of this compound and the recommended negative control compounds.
| Compound | Primary Target(s) | Key Off-Targets (IC50) | Rationale for Use |
| This compound | ROCKII | Aurora A (2.35 µM), CAMKII (2.57 µM), PKG (3.26 µM)[2] | Potent and selective ROCK inhibitor; the experimental compound of interest. |
| RKI-1313 | None (inactive) | N/A | Structurally related to the potent ROCK inhibitor RKI-1447, serving as an ideal negative control for scaffold-specific, off-target effects.[3] |
| Saracatinib (AZD0530) | Src family kinases (IC50 = 4-10 nM) | v-Abl (30 nM), EGFR (66 nM), c-Kit (200 nM)[4] | Potent inhibitor of a distinct kinase family (Src), allowing for differentiation of ROCK-specific cellular effects from those of other signaling pathways. |
Experimental Design and Protocols
To rigorously validate the specificity of this compound, a combination of in vitro and cell-based assays should be employed. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compounds against purified ROCK enzyme.
Protocol:
-
Prepare a reaction mixture containing purified recombinant ROCK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Add this compound, RKI-1313, or Saracatinib at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound at each concentration and determine the IC50 values.
Western Blot Analysis of Downstream ROCK Signaling
This assay assesses the effect of the inhibitors on the phosphorylation of a known downstream target of ROCK, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting subunit 1 (MYPT1).
Protocol:
-
Culture cells (e.g., HeLa or NIH 3T3) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound, RKI-1313, or Saracatinib at desired concentrations for 1-2 hours.
-
Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA) or calpeptin, for a short period (e.g., 5-15 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC2 (p-MLC2) or phosphorylated MYPT1 (p-MYPT1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total MLC2 or total MYPT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Cell Migration (Wound Healing) Assay
This cell-based assay evaluates the functional consequence of ROCK inhibition on cell motility, a process heavily regulated by the actin cytoskeleton.
Protocol:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing this compound, RKI-1313, Saracatinib, or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to assess the rate of cell migration.
Visualizing the Logic and Workflows
To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.
Figure 1. Logical relationship of negative controls in Glycyl H-1152 studies.
Figure 2. Simplified Rho/ROCK signaling pathway and the point of inhibition by Glycyl H-1152.
Figure 3. Experimental workflow for Western Blot analysis of ROCK signaling.
Conclusion
By employing a combination of a structurally related inactive analog like RKI-1313 and an alternative kinase inhibitor with a distinct target profile such as Saracatinib, researchers can build a robust experimental framework to validate the on-target effects of this compound. The provided protocols and conceptual diagrams serve as a guide to ensure the generation of high-quality, reproducible, and accurately interpreted data in the study of ROCK signaling.
References
Safety Operating Guide
Safe Disposal of Glycyl H-1152 Hydrochloride: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycyl H-1152 hydrochloride, a selective Rho-kinase (ROCK) inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following key characteristics[1][2]:
-
Flammability: It is a highly flammable liquid and vapor[1][2].
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or inhaled[1].
-
Organ Damage: It is known to cause damage to the central nervous system and visual organs[1].
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[3].
Quantitative Data Summary
The following table summarizes the inhibitory activity and physical properties of this compound.
| Property | Value | Reference |
| IC50 for ROCKII | 11.8 nM | [4] |
| IC50 for Aurora A | 2.35 µM | [4] |
| IC50 for CaMKII | 2.57 µM | [4] |
| IC50 for PKG | 3.26 µM | [4] |
| IC50 for PKA | >10 µM | [5] |
| IC50 for PKC | >10 µM | [5] |
| Molecular Formula | C18H26Cl2N4O3S | [2] |
| Molecular Weight | 449.4 g/mol | [5][6] |
Signaling Pathway
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. The diagram below illustrates the general ROCK signaling cascade.
Experimental Protocol: Proper Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations[2][3]. The following is a step-by-step guide for the proper disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Pure Compound (Unused): Any unused or expired pure this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including but not limited to, pipette tips, gloves, vials, and bench paper, must be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.
2. Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area away from heat, sparks, and open flames[2]. The storage area should be clearly marked as a hazardous waste accumulation site.
3. Disposal Workflow:
The following diagram outlines the logical workflow for the disposal of this compound.
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials such as paper towels to clean up a spill of a flammable liquid.
-
Accidental Release: For larger spills, or if the spill cannot be safely managed by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Final Disposal:
-
Certified Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Ensure that all required waste manifest forms are completed accurately to document the transfer of waste to the disposal vendor.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 6. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
